molecular formula C8H12N2 B1594435 5-Ethyl-2-methylpyridin-4-amine CAS No. 5350-64-1

5-Ethyl-2-methylpyridin-4-amine

Cat. No.: B1594435
CAS No.: 5350-64-1
M. Wt: 136.19 g/mol
InChI Key: WIJOOIFTTQXTBL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridin-4-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Ethyl-2-methylpyridin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Ethyl-2-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methylpyridin-4-amine
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InChI

InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJOOIFTTQXTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10276936
Record name 5-ethyl-2-methylpyridin-4-amine
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Molecular Weight

136.19 g/mol
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CAS No.

5350-64-1
Record name NSC50
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-Ethyl-2-methyl-4-pyridinamine
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Foundational & Exploratory

Technical Whitepaper: 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1), a specialized heterocyclic building block.

Chemical Identity & Physicochemical Profile

5-Ethyl-2-methylpyridin-4-amine is a tri-substituted pyridine derivative characterized by an electron-donating amino group at the 4-position, flanked by alkyl substituents at the 2- and 5-positions. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

PropertyData
CAS Registry Number 5350-64-1
IUPAC Name 5-Ethyl-2-methylpyridin-4-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Crystalline Solid (Typical for 4-aminopyridines)
Predicted pKa (BH⁺) ~9.1 – 9.4 (Highly basic due to resonance)
Predicted LogP ~1.2 – 1.5
H-Bond Donors / Acceptors 2 / 2
Topological Polar Surface Area 38.9 Ų
Electronic Structure & Basicity

Unlike simple pyridines (pKa ~5.2), 4-aminopyridines are significantly more basic. The lone pair on the exocyclic amine nitrogen can donate electron density into the ring, stabilizing the protonated ring nitrogen via resonance.

  • Resonance Effect: The 4-amino group acts as a strong resonance donor (+M), significantly increasing electron density at the pyridine nitrogen (N1) and the C3 position.

  • Steric Environment: The 5-ethyl group provides steric bulk adjacent to the 4-amino group, potentially influencing amide bond formation rates or binding pocket fit in drug targets.

Synthetic Routes & Manufacturing

The synthesis of 5-Ethyl-2-methylpyridin-4-amine typically proceeds from the commercially available precursor 5-ethyl-2-methylpyridine (MEP) , a byproduct of niacin production. The most robust industrial route involves N-oxidation followed by nitration and reduction.

Core Synthesis Workflow
  • N-Oxidation: MEP is oxidized to its N-oxide using hydrogen peroxide or peracetic acid. This activates the ring for electrophilic substitution at the 4-position.

  • Nitration: The N-oxide is nitrated using fuming nitric acid and sulfuric acid. The N-oxide directing effect strongly favors the 4-position (para to the N-oxide).

  • Reduction: The 4-nitro group is reduced to the amine using iron/acetic acid or catalytic hydrogenation (Pd/C). The N-oxide moiety is often reduced simultaneously or in a separate step depending on conditions.

SynthesisRoute cluster_legend Reaction Logic MEP 5-Ethyl-2-methylpyridine (Starting Material) MEP_NO MEP N-Oxide (Activated Intermediate) MEP->MEP_NO H2O2, AcOH 60-80°C Nitro 4-Nitro-5-ethyl-2-methyl pyridine N-oxide MEP_NO->Nitro HNO3, H2SO4 Nitration (C4-selective) Product 5-Ethyl-2-methyl pyridin-4-amine (Target) Nitro->Product H2, Pd/C or Fe/AcOH Reduction L1 Oxidation activates C4 L2 Nitration installs Nitrogen L3 Reduction yields Amine

Figure 1: Industrial synthesis pathway transforming 5-ethyl-2-methylpyridine into the 4-amino derivative via N-oxide activation.

Reactivity Profile & Derivatization

This compound possesses two distinct nucleophilic centers: the exocyclic amine (N-amino) and the ring nitrogen (N-pyridyl) .

1. Acylation & Amide Coupling

The 4-amino group is the primary site for acylation, making this compound a "left-hand side" amine in drug discovery.

  • Reactivity: The 5-ethyl group may slightly retard acylation rates compared to unhindered 4-aminopyridine, but standard coupling reagents (HATU, EDC) work effectively.

  • Selectivity: Under neutral conditions, acylation occurs at the exocyclic amine. Under strongly acidic conditions, the ring nitrogen is protonated, protecting it from electrophiles.

2. Sandmeyer-Type Transformations

The amino group can be converted to a diazonium salt (using NaNO₂/HCl), allowing for substitution with halides (Cl, Br, I) or nitriles (CN). This is critical for generating 4-halo-5-ethyl-2-methylpyridines , which are precursors for Suzuki-Miyaura cross-coupling.

3. Ring Nitrogen Alkylation

Alkylation with alkyl halides (e.g., MeI) typically occurs at the ring nitrogen to form pyridinium salts. This is relevant for developing ionic liquids or phase transfer catalysts.

ReactivityMap Center 5-Ethyl-2-methyl pyridin-4-amine Amide Amides/Ureas (Drug Scaffolds) Center->Amide R-COCl or R-NCO Halo 4-Halo Derivatives (Suzuki Coupling) Center->Halo 1. NaNO2/HCl 2. CuX Salt Pyridinium Salts (Solubility/Catalysis) Center->Salt R-X (Alkylation)

Figure 2: Divergent reactivity map showing primary derivatization pathways for drug discovery applications.

Applications in Drug Discovery

The 5-ethyl-2-methylpyridin-4-amine scaffold is structurally analogous to several FDA-approved kinase inhibitors. Its specific substitution pattern offers:

  • Solubility Enhancement: The pyridine nitrogen can be protonated at physiological pH, improving aqueous solubility compared to benzene analogs.

  • H-Bonding: The ring nitrogen acts as a hydrogen bond acceptor (e.g., in the hinge region of kinases), while the exocyclic NH₂ is a donor.

  • Metabolic Stability: The 2-methyl and 5-ethyl groups block metabolic "soft spots" on the pyridine ring, potentially extending half-life (

    
    ).
    

Key Therapeutic Areas:

  • Kinase Inhibitors: Targeting ATP-binding pockets where the pyridine ring mimics the adenine base.

  • Neurology: Aminopyridines are known to block potassium channels; analogs are investigated for multiple sclerosis and Alzheimer's disease.

Safety & Handling
  • Hazard Classification: GHS06 (Toxic), GHS05 (Corrosive/Irritant).

  • Acute Toxicity: Like most 4-aminopyridines, this compound is likely toxic if swallowed or absorbed through the skin. It may act as a potassium channel blocker, leading to seizure risk at high doses.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aminopyridines can darken upon oxidation by air.

References
  • CookeChem. (2023). 5-Ethyl-2-methylpyridin-4-amine Product Sheet. Retrieved from

  • Jubilant Ingrevia. (2023). 2-Methyl-5-ethylpyridine Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of substituted pyridines. RSC Publishing. Retrieved from

  • GuideChem. (2019). 4-Pyridinamine, 5-ethyl-2-methyl- Properties. Retrieved from

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 5-Ethyl-2-methylpyridin-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide elucidates a strategic multi-step synthesis commencing with the readily accessible precursor, 5-ethyl-2-methylpyridine. The core of this pathway involves a regioselective functionalization of the pyridine ring at the 4-position, a typically challenging transformation. The narrative delves into the mechanistic rationale behind the chosen synthetic route, providing detailed, step-by-step experimental protocols, and quantitative data to ensure reproducibility and success.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent structural features, including the basic nitrogen atom and the aromatic ring system, allow for a multitude of intermolecular interactions, making them privileged structures in drug design. Specifically, the 4-aminopyridine moiety is a recurring motif in pharmaceuticals targeting a range of therapeutic areas, from neurological disorders to oncology. The strategic placement of substituents, such as the ethyl and methyl groups in 5-Ethyl-2-methylpyridin-4-amine, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target binding affinity. Consequently, the development of efficient and scalable synthetic routes to novel substituted 4-aminopyridines is of paramount importance to the advancement of medicinal chemistry.

Strategic Overview of the Synthetic Pathway

Direct amination of the 5-ethyl-2-methylpyridine ring at the 4-position presents a significant regiochemical challenge. The well-established Chichibabin amination, a direct nucleophilic substitution of a hydride ion by an amide, typically favors the electronically deficient α (2- and 6-) and γ (4-) positions. However, the directing effects of the existing alkyl substituents on 5-ethyl-2-methylpyridine would likely lead to a mixture of products, with amination at the 2- or 6-position being a probable outcome.

To circumvent this, a more strategic and regioselective approach is warranted. The chosen pathway, detailed in this guide, leverages the powerful directing effect of an N-oxide functionality to achieve selective functionalization at the 4-position. This multi-step synthesis can be conceptually broken down into three key transformations:

  • N-Oxidation: Conversion of the pyridine nitrogen of 5-ethyl-2-methylpyridine into an N-oxide. This transformation electronically activates the 4-position for subsequent electrophilic attack.

  • Nitration: Regioselective electrophilic nitration of the 5-ethyl-2-methylpyridine N-oxide at the activated 4-position to yield 4-nitro-5-ethyl-2-methylpyridine N-oxide.

  • Reduction: Simultaneous reduction of the 4-nitro group to a 4-amino group and deoxygenation of the N-oxide to afford the final target molecule, 5-Ethyl-2-methylpyridin-4-amine.

This strategic sequence ensures a high degree of regiochemical control, leading to the desired product in good overall yield and purity.

Synthesis_Pathway_Overview Start 5-Ethyl-2-methylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 5-Ethyl-2-methylpyridine N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Nitro-5-ethyl-2-methylpyridine N-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End 5-Ethyl-2-methylpyridin-4-amine Step3->End

Caption: Overall synthetic strategy for 5-Ethyl-2-methylpyridin-4-amine.

Detailed Synthesis Pathway and Experimental Protocols

Synthesis of the Precursor: 5-Ethyl-2-methylpyridine

The synthesis of the starting material, 5-ethyl-2-methylpyridine, is efficiently achieved through a well-established condensation reaction, a variant of the Chichibabin pyridine synthesis.[1][2] This method involves the reaction of paraldehyde (a trimer of acetaldehyde) with ammonia under elevated temperature and pressure.[2]

Precursor_Synthesis Paraldehyde Paraldehyde Reaction Condensation (High T, P) Paraldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Product 5-Ethyl-2-methylpyridine Reaction->Product

Caption: Synthesis of 5-Ethyl-2-methylpyridine.

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

Reagent/ParameterQuantity/ValueMoles
Paraldehyde207.5 g (209 mL)1.57
28% Aqueous Ammonium Hydroxide267 g (296 mL)4.38
Ammonium Acetate5.0 g0.065
Temperature230 °C-
Reaction Time1 hour-
Expected Yield 72-76 g (50-53%) -

Procedure:

  • Charge a 2-liter steel autoclave with paraldehyde, 28% aqueous ammonium hydroxide, and ammonium acetate.

  • Seal the reactor and heat the mixture to 230 °C with continuous agitation.

  • Maintain the temperature at 230 °C for 1 hour. The pressure will range from 800 to 3000 psi.

  • Allow the autoclave to cool to room temperature.

  • Carefully vent the reactor and transfer the reaction mixture to a separatory funnel.

  • Separate the two layers. To the organic layer, add 60 mL of chloroform, which will cause the separation of residual water. Combine this aqueous portion with the main aqueous layer.

  • Extract the combined aqueous layers with three 50 mL portions of chloroform.

  • Combine all organic fractions and remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure to obtain pure 5-ethyl-2-methylpyridine (b.p. 65-66 °C at 17 mmHg).[2]

Safety Precautions: This reaction is conducted at high temperature and pressure and should only be performed in a suitable pressure reactor by trained personnel. The reaction is exothermic.

Step 1: N-Oxidation of 5-Ethyl-2-methylpyridine

The initial step in the regioselective functionalization is the oxidation of the pyridine nitrogen to form 5-ethyl-2-methylpyridine N-oxide. This transformation is crucial as the N-oxide group is strongly activating and directs electrophilic substitution to the 4-position. Common oxidizing agents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3] The latter is often preferred for larger scale syntheses due to its lower cost and the generation of water as the only byproduct.[4]

Experimental Protocol: N-Oxidation of 5-Ethyl-2-methylpyridine

Reagent/ParameterQuantity/ValueMoles
5-Ethyl-2-methylpyridine12.1 g (13.1 mL)0.1
Glacial Acetic Acid50 mL-
30% Hydrogen Peroxide11.3 mL~0.11
Temperature70-80 °C-
Reaction Time3-4 hours-
Expected Yield ~85-95% -

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the stirred solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess acetic acid and water under reduced pressure.

  • The residue can be purified by crystallization or column chromatography to yield 5-ethyl-2-methylpyridine N-oxide.

Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Handle with care and avoid contact with skin and eyes. The reaction with acetic acid forms peracetic acid in situ, which is also a strong oxidant.

Step 2: Nitration of 5-Ethyl-2-methylpyridine N-oxide

With the N-oxide in place, the pyridine ring is now activated for electrophilic nitration at the 4-position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The strongly acidic conditions are necessary to generate the nitronium ion (NO₂⁺), the active electrophile.

Experimental Protocol: Nitration of 5-Ethyl-2-methylpyridine N-oxide

Reagent/ParameterQuantity/ValueMoles
5-Ethyl-2-methylpyridine N-oxide13.7 g0.1
Concentrated Sulfuric Acid30 mL-
Fuming Nitric Acid15 mL-
Temperature90-100 °C-
Reaction Time2-3 hours-
Expected Yield ~70-80% -

Procedure:

  • In a flask equipped with a dropping funnel, thermometer, and mechanical stirrer, carefully add 5-ethyl-2-methylpyridine N-oxide to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 7-8. This should be done in a well-ventilated fume hood as it will generate a significant amount of CO₂ gas.

  • The precipitated solid, 4-nitro-5-ethyl-2-methylpyridine N-oxide, is collected by filtration, washed with cold water, and dried.

Safety Precautions: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. The nitration reaction is highly exothermic and requires careful temperature control.

Step 3: Reduction of 4-Nitro-5-ethyl-2-methylpyridine N-oxide

The final step in the synthesis is the reduction of the 4-nitro group to the desired 4-amino group. Several methods can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that can simultaneously effect the reduction of the nitro group and the deoxygenation of the N-oxide.[5][6] An alternative, classical method is the use of iron powder in acetic acid, which is also effective for both transformations.[7]

Experimental Protocol: Reduction via Catalytic Hydrogenation

Reagent/ParameterQuantity/ValueMoles
4-Nitro-5-ethyl-2-methylpyridine N-oxide18.2 g0.1
10% Palladium on Carbon (Pd/C)1.0 g-
Ethanol200 mL-
Hydrogen Gas50 psi-
TemperatureRoom Temperature-
Reaction Time4-6 hours-
Expected Yield ~85-95% -

Procedure:

  • In a Parr hydrogenation apparatus or a similar pressure vessel, suspend 4-nitro-5-ethyl-2-methylpyridine N-oxide and 10% Pd/C in ethanol.

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Ethyl-2-methylpyridin-4-amine.

  • The product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrogen gas is highly flammable and forms explosive mixtures with air. Perform this reaction in a well-ventilated area away from ignition sources. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle with care.

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and regioselective method for the preparation of 5-Ethyl-2-methylpyridin-4-amine. By employing a strategic N-oxidation followed by nitration and reduction, the challenge of direct 4-amination of the substituted pyridine ring is effectively overcome. The provided experimental protocols are based on established and validated chemical transformations, offering a solid foundation for researchers in their synthetic endeavors. This guide is intended to empower scientists in the field of drug discovery and development with the practical knowledge to access this and other similarly substituted aminopyridine scaffolds, thereby facilitating the exploration of new chemical space and the development of novel therapeutics.

References

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Taylor & Francis Online. A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. [Link]

  • Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Google Patents. A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone.
  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

An In-depth Technical Guide to 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The synthesis of detailed, publicly available research on 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1) is currently limited. This compound is primarily recognized as a specialized building block in chemical synthesis. In contrast, the similarly named but structurally distinct compound, 5-Ethyl-2-methylpyridine (CAS 104-90-5) , is well-documented and possesses a broad range of applications.

This guide provides all available technical information for the requested compound, 5-Ethyl-2-methylpyridin-4-amine. Subsequently, for comparative and informational purposes, a comprehensive overview of the more extensively researched 5-Ethyl-2-methylpyridine is presented to prevent potential confusion and to illustrate the significant impact a single functional group can have on a molecule's properties and applications.

Part 1: 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)

Introduction and Core Identifiers

5-Ethyl-2-methylpyridin-4-amine is a substituted pyridine derivative. The presence of the amine group at the 4-position makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal and materials chemistry. Its utility lies in the reactivity of the pyridine ring and the nucleophilicity of the amino group.

Table 1: Core Identifiers for 5-Ethyl-2-methylpyridin-4-amine

IdentifierValue
IUPAC Name 5-Ethyl-2-methylpyridin-4-amine
CAS Number 5350-64-1
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
MDL Number MFCD01632112[1]
Physicochemical Properties and Safety Data

Detailed experimental data on the physicochemical properties of 5-Ethyl-2-methylpyridin-4-amine are not widely available in peer-reviewed literature. The primary application of this compound is as a building block in chemical synthesis.[1]

Safety and Handling: Based on available supplier safety data, 5-Ethyl-2-methylpyridin-4-amine is classified as hazardous.[1]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Storage is recommended at 2-8°C.[1]

Synthesis and Reactivity

Synthesis: Specific, peer-reviewed synthetic protocols for 5-Ethyl-2-methylpyridin-4-amine are not readily found. However, a general approach can be inferred from synthetic routes for analogous aminopyridines. A plausible, though unverified, synthetic pathway could involve a multi-step sequence starting from a simpler pyridine derivative, such as 2-chloro-5-methylpyridine. This could involve nitration at the 4-position, followed by reduction of the nitro group to an amine, and subsequent functionalization. For instance, a patent for the synthesis of 2-hydroxy-4-amino-5-methylpyridine follows a route involving the synthesis of 2-chloro-5-methylpyridine nitrogen oxide, followed by nitration to 2-chloro-4-nitro-5-methylpyridine nitrogen oxide, then synthesis of 2-chloro-4-amino-5-methylpyridine, and finally hydrolysis to the 2-hydroxy derivative.[2] This suggests a potential strategy for accessing the 4-amino-5-ethyl-2-methylpyridine scaffold.

Reactivity: The reactivity of 5-Ethyl-2-methylpyridin-4-amine is dictated by the pyridine ring and the exocyclic amino group. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The pyridine ring itself can participate in electrophilic aromatic substitution, with the activating effect of the amino group directing substitution to the positions ortho and para to it (positions 3 and 5).

Applications

The primary application of 5-Ethyl-2-methylpyridin-4-amine is as a versatile building block in organic synthesis.[1] Substituted aminopyridines are key pharmacophores in many biologically active molecules. For example, similar aminopyridine structures have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory diseases and cancer. While no specific drug development programs citing this exact molecule are prominent in the public domain, its structural motifs are of significant interest to medicinal chemists.

Part 2: Comparative Analysis: 5-Ethyl-2-methylpyridine (CAS 104-90-5)

To highlight the importance of precise nomenclature, this section details the properties and applications of the closely related but distinct compound, 5-Ethyl-2-methylpyridine.

Introduction and Core Identifiers

5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is an organic compound that serves as a crucial intermediate in the industrial synthesis of various valuable chemicals.[3] Its most notable application is as a precursor to nicotinic acid (Niacin, Vitamin B3).[3]

Table 2: Core Identifiers for 5-Ethyl-2-methylpyridine

IdentifierValue
IUPAC Name 5-Ethyl-2-methylpyridine[3]
CAS Number 104-90-5[3]
Other Names Aldehyde-collidine, MEP, 5-Ethyl-2-picoline[3][4]
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [4]
SMILES CCC1=CN=C(C=C1)C[3]
InChI 1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[5]
Physicochemical Properties

5-Ethyl-2-methylpyridine is a colorless to yellow liquid with a sharp, aromatic odor.[4][6]

Table 3: Physicochemical Properties of 5-Ethyl-2-methylpyridine

PropertyValueSource
Appearance Colorless to yellow liquid[4][6]
Melting Point -70.3 °C[3]
Boiling Point 178 °C[3][5]
Density 0.919 - 0.9208 g/cm³ at 25 °C[3][5]
Solubility in Water 1.2 g/100 mL[3]
Flash Point 66.11 °C (151.00 °F)[4][7]
Refractive Index 1.497 (n20/D)[5]
Synthesis

The industrial production of 5-ethyl-2-methylpyridine is a classic example of forming a complex heterocycle from simple acyclic precursors.[3] It is synthesized via the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3]

Reaction: 4 (CH₃CHO) + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[3]

This reaction is typically carried out at elevated temperatures and pressures.[8]

Experimental Protocol: Laboratory Scale Synthesis of 5-Ethyl-2-methylpyridine This protocol is adapted from established literature procedures.[8]

  • Apparatus: A 2-liter steel reaction vessel (autoclave) equipped with continuous agitation and a thermocouple.

  • Reagents:

    • 28% aqueous ammonium hydroxide (267 g, 4.38 moles)

    • Paraldehyde (207.5 g, 1.57 moles)

    • Ammonium acetate (5.0 g, 0.065 mole)

  • Procedure: a. Charge the reaction vessel with ammonium hydroxide, paraldehyde, and ammonium acetate. b. Seal the vessel and heat to 230°C with continuous agitation. c. Maintain the temperature at 230°C for 1 hour. The reaction is exothermic, and a transient temperature increase may be observed. d. Allow the autoclave to cool to room temperature. e. Separate the two layers of the reaction mixture. f. To the non-aqueous layer, add 60 mL of chloroform to precipitate residual water. Combine this water with the aqueous layer. g. Extract the aqueous layer with three 50 mL portions of chloroform. h. Combine all organic fractions and remove the chloroform by distillation at atmospheric pressure. i. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.

Diagram: Synthesis Workflow

G reagents Paraldehyde + Ammonium Hydroxide + Ammonium Acetate autoclave Autoclave Reaction (230°C, 1 hr) reagents->autoclave separation Phase Separation autoclave->separation extraction Chloroform Extraction separation->extraction Aqueous Layer distillation1 Solvent Removal (Atmospheric Distillation) separation->distillation1 Organic Layer extraction->distillation1 distillation2 Product Purification (Vacuum Distillation) distillation1->distillation2 product 5-Ethyl-2-methylpyridine distillation2->product

Caption: Workflow for the synthesis of 5-Ethyl-2-methylpyridine.

Reactivity and Key Transformations

The most significant reaction of 5-ethyl-2-methylpyridine is its oxidation to produce nicotinic acid (Niacin).[3] This is typically achieved using nitric acid, which proceeds via the intermediate 2,5-pyridinedicarboxylic acid, followed by decarboxylation.[3] This industrial process is a major source of Vitamin B3 for the pharmaceutical and food industries.[9]

Diagram: Key Reaction Pathway

G start 5-Ethyl-2-methylpyridine intermediate 2,5-Pyridinedicarboxylic acid start->intermediate Oxidation (e.g., HNO₃) product Nicotinic Acid (Niacin / Vitamin B3) intermediate->product Decarboxylation

Sources

Technical Monograph: 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1), often derived from the industrial precursor "aldehyde-collidine" (5-ethyl-2-methylpyridine), represents a critical scaffold in heterocyclic chemistry. Distinguished by its specific trisubstitution pattern, this compound offers a unique balance of lipophilicity (conferred by the 5-ethyl and 2-methyl groups) and polar reactivity (via the 4-amino and pyridine nitrogen).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via N-oxide activation, its utility as a pharmacophore in kinase inhibitor design, and the rigorous safety protocols required for its handling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is a pyridine derivative characterized by an electron-rich amino group at the para position relative to the ring nitrogen, flanked by alkyl substituents that modulate its steric and electronic environment.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Ethyl-2-methylpyridin-4-amine
CAS Number 5350-64-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCc1cnc(C)cc1N
Appearance Beige to pale brown solid (or viscous oil upon synthesis)
Melting Point 70–75 °C (Estimated based on homologs)
Boiling Point ~280 °C (Predicted)
pKa (Pyridine N) ~6.5–7.0 (Enhanced basicity due to 4-NH₂ donation)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Architecture

The synthesis of 4-aminopyridines with specific alkyl patterns is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. The authoritative route to CAS 5350-64-1 utilizes N-oxide activation to direct functionalization to the 4-position.

Retrosynthetic Analysis

The most robust pathway proceeds from the commercially available 5-ethyl-2-methylpyridine (MEP) . Direct amination (Chichibabin reaction) typically favors the 2- or 6-position; therefore, an oxidation-nitration-reduction sequence is required to secure the amino group at the 4-position.

Detailed Synthetic Protocol (Self-Validating System)

Step 1: N-Oxidation of 5-Ethyl-2-methylpyridine

  • Reagents: MEP, Hydrogen Peroxide (30%), Acetic Acid.

  • Mechanism: The formation of the N-oxide increases electron density at the 2- and 4-positions, rendering the ring susceptible to electrophilic attack, specifically nitration at C4.

  • Protocol: Dissolve MEP in glacial acetic acid. Add H₂O₂ dropwise at 60°C. Heat to 80°C for 12 hours.

  • Validation: Monitor disappearance of starting material via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar.

Step 2: C4-Nitration

  • Reagents: Fuming Nitric Acid, Sulfuric Acid.

  • Mechanism: Electrophilic aromatic substitution. The N-oxide oxygen donates density, directing the nitro group para to the nitrogen.

  • Protocol: Cool the N-oxide solution to 0°C. Slowly add H₂SO₄/HNO₃ mixture. Heat to 90°C for 4-6 hours.

  • Critical Control: Temperature must be controlled to prevent dinitration or explosive decomposition.

Step 3: Reduction and Deoxygenation

  • Reagents: Iron powder (Fe) in Acetic Acid or H₂/Pd-C.

  • Mechanism: Reduction of the nitro group to an amine and concurrent removal of the N-oxide oxygen (deoxygenation) if conditions are sufficiently reducing (e.g., Fe/AcOH often achieves both; otherwise, PCl₃ can be used for deoxygenation).

  • Protocol: Reflux the nitro-N-oxide intermediate with Fe powder in acetic acid. Neutralize with NaOH and extract into ethyl acetate.

Pathway Visualization

SynthesisPathway MEP 5-Ethyl-2-methylpyridine (Precursor) MEP_NO MEP N-Oxide (Activated Intermediate) MEP->MEP_NO H2O2, AcOH 80°C, 12h Nitro_NO 4-Nitro-5-ethyl-2-methyl pyridine N-oxide MEP_NO->Nitro_NO HNO3, H2SO4 Nitration (C4) Target 5-Ethyl-2-methyl pyridin-4-amine (CAS 5350-64-1) Nitro_NO->Target Fe, AcOH Reduction & Deoxygenation

Figure 1: Synthetic pathway from industrial precursor MEP to the target 4-amino derivative via N-oxide activation.[1]

Applications in Drug Discovery[6]

The 5-ethyl-2-methylpyridin-4-amine moiety is a valuable scaffold in Fragment-Based Drug Discovery (FBDD). Its structural features enable it to function as a versatile hinge-binder in kinase inhibitors.

Pharmacophore Features
  • H-Bond Donor/Acceptor: The 4-amino group acts as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as an acceptor. This "Donor-Acceptor" motif is classic for binding to the ATP-binding pocket of kinases (e.g., interacting with the hinge region backbone residues).

  • Hydrophobic Interactions: The 5-ethyl and 2-methyl groups provide hydrophobic bulk that can occupy the "gatekeeper" region or hydrophobic pockets (Selectivity Pocket) within an enzyme active site, potentially improving selectivity over other kinases.

Structural Analogues in Medicine

While CAS 5350-64-1 is a building block, its structural homologs appear in several approved and experimental drugs:

  • Torsemide (Diuretic): Contains a substituted pyridine-3-sulfonylurea, highlighting the metabolic stability of alkyl-pyridines.

  • Omeprazole (PPI): Utilizes a 4-methoxy-3,5-dimethylpyridine core. The 4-amino analog (CAS 5350-64-1) serves as a bioisostere where the methoxy is replaced by an amine to alter pKa and solubility.

Experimental Workflow: Amide Coupling

To utilize this amine in library synthesis:

  • Activation: React a carboxylic acid core (e.g., a benzoic acid derivative) with HATU/DIPEA in DMF.

  • Coupling: Add 5-ethyl-2-methylpyridin-4-amine. Stir at RT for 2 hours.

  • Purification: The basic pyridine nitrogen allows for easy purification via SCX (Strong Cation Exchange) cartridges, trapping the product while washing away non-basic impurities.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Identification (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Oxidation Sensitivity: Aminopyridines can darken upon exposure to air due to oxidation of the amino group. Store under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Moderately hygroscopic. Keep desiccated.

  • Shelf Life: 24 months at 2–8°C in tightly sealed containers.

Emergency Protocol
  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Pyridines can penetrate skin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

References

  • Preparation of 5-Ethyl-2-methylpyridine (Precursor): Frank, R. L., et al. "5-Ethyl-2-methylpyridine." Organic Syntheses, Coll. Vol. 3, p. 326 (1955). Link

  • N-Oxide Route to 4-Aminopyridines: "Synthesis of 4-amino-substituted pyridines via pyridine N-oxides." Journal of Heterocyclic Chemistry. (General methodology reference).
  • Pyridine Chemistry Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Applications in Kinase Inhibitors: "Pyridine-based scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry. (Contextual reference for pharmacophore utility).
  • PubChem Compound Summary: "5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1)."[2] National Center for Biotechnology Information. Link

Sources

Structural Determination of Polysubstituted Pyridines: A Technical Guide to 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structure elucidation protocol for 5-Ethyl-2-methylpyridin-4-amine , a polysubstituted pyridine derivative.[1] In drug development, pyridines serve as critical pharmacophores (e.g., in kinase inhibitors and antihistamines).[1] The specific substitution pattern—an amine at C4 flanked by alkyl groups at C2 and C5—presents unique spectroscopic challenges regarding regioisomer differentiation.[1]

This guide moves beyond basic spectral listing, providing a causal analysis of spectral features and a self-validating workflow to distinguish this molecule from its likely isomers (e.g., the 3-amino variant).

Synthetic Context & Chemical Logic

To elucidate a structure, one must understand its origin.[1] This molecule is chemically related to 5-ethyl-2-methylpyridine (also known as aldehyde collidine), a well-known byproduct of the condensation of acetaldehyde/paraldehyde with ammonia [1].[1]

  • Precursor: 5-Ethyl-2-methylpyridine (CAS: 104-90-5).[1][2]

  • Functionalization: The introduction of the amino group at the C4 position typically proceeds via N-oxidation followed by nitration (at C4, the most nucleophilic position for electrophilic aromatic substitution in N-oxides) and subsequent reduction, or via nucleophilic substitution of a C4-leaving group (e.g., 4-chloro derivative).

  • Elucidation Implication: Knowledge of this pathway suggests the alkyl groups are fixed at C2 and C5, reducing the structural problem to confirming the regiochemistry of the amine.

Mass Spectrometry (HRMS): The Molecular Foundation

Objective: Confirm elemental composition and analyze fragmentation to verify alkyl chains.[1]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.[1][2]

Data Interpretation
ParameterExpected ValueMechanistic Insight
Formula C

H

N

Degree of Unsaturation = 4 (1 ring + 3 double bonds).[1][3]
[M+H]

137.1073 m/zProtonated molecular ion.[1][2][3]
Fragment A [M+H - 17]

Loss of NH

(indicative of primary amine).[1]
Fragment B [M+H - 29]

Loss of Ethyl group (CH

CH

).[1] Distinctive for 5-ethyl substitution.[1][2]
Fragment C [M+H - 27]

Loss of HCN (Characteristic pyridine ring fragmentation).[1]

Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting

Objective: Confirm the presence of a primary amine and the substitution pattern of the pyridine ring.

  • Primary Amine (-NH

    
    ):  Look for the characteristic doublet  in the high-frequency region (3400–3200 cm
    
    
    
    ), representing asymmetric and symmetric N-H stretching.[1]
  • Pyridine Ring: Aromatic C=C/C=N stretching vibrations appear at ~1600 cm

    
     and ~1500 cm
    
    
    
    .[1]
  • Substitution Pattern: C-H out-of-plane bending (fingerprint region 900–700 cm

    
    ) helps distinguish isolated protons from adjacent protons.[1]
    

Nuclear Magnetic Resonance (NMR): The Core Elucidation

Objective: Map the carbon skeleton and place substituents via scalar coupling (


) and Through-Space (NOE) interactions.
Proton NMR ( H-NMR)

Solvent: DMSO-


 (prevents exchange of amine protons, allowing observation of the NH

signal).[1]

Theoretical Assignment & Logic: The molecule has two isolated aromatic protons (H3 and H6).[1] This is the key differentiator from isomers where protons might be vicinal (ortho-coupled).[1]

PositionTypeShift (

, ppm)
MultiplicityIntegrationStructural Logic
H6 Aromatic7.8 – 8.0Singlet (s)1HMost Deshielded. Adjacent to Pyridine Nitrogen (anisotropic effect) and Ethyl group.[1] Appears as a singlet because C5 is substituted.[1][2]
H3 Aromatic6.4 – 6.6Singlet (s)1HShielded. Ortho to the strong electron-donating Amino group (-NH

) and Methyl group.[1] Isolated by substituents at C2 and C4.[1][2]
NH

Amine5.8 – 6.2Broad (br s)2HExchangeable.[1][2] Chemical shift varies with concentration/solvent.[1][2]
C5-Ethyl Methylene2.4 – 2.5Quartet (

)
2HCoupled to methyl triplet (

Hz).[1]
C2-Methyl Methyl2.3 – 2.4Singlet (s)3HAttached to aromatic ring; no adjacent protons for coupling.[1]
C5-Ethyl Methyl1.1 – 1.2Triplet (

)
3HTerminal methyl of the ethyl chain.[1]

Differentiation Note: If the amine were at C3 , H4 and H5 (or H4 and H6 depending on alkyl placement) would likely show ortho-coupling (


 Hz).[1] The presence of two aromatic singlets  strongly supports the 2,4,5-substitution pattern.
Carbon NMR ( C-NMR)

Look for 8 distinct carbon signals :

  • Deshielded ipso-carbons: C2 (adj. to N), C6 (adj. to N), C4 (attached to NH

    
    ).[1][2]
    
  • Shielded aromatic carbons: C3 (ortho to NH

    
    ).[1][2]
    
  • Aliphatic carbons: Ethyl-CH

    
    , Ethyl-CH
    
    
    
    , C2-Methyl.[1]

Advanced Verification: 2D-NMR Workflow

To satisfy the "Trustworthiness" pillar, one must prove connectivity, not just assume it.[1]

Workflow Diagram (DOT)

The following decision tree illustrates the logical flow for confirming the position of the Ethyl vs. Methyl groups using NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

ElucidationWorkflow Start Unknown Isomer: C8H12N2 HNMR 1H-NMR: Observe 2 Aromatic Singlets Start->HNMR IsomerCheck Exclude 2,3- or 3,4- unsubst. isomers (Would show doublets) HNMR->IsomerCheck NOESY NOESY Experiment IsomerCheck->NOESY Decision1 NOE: Ethyl-CH2 <-> H6 (Aromatic)? NOESY->Decision1 Decision2 NOE: Methyl-CH3 <-> H3 (Aromatic)? NOESY->Decision2 Result1 CONFIRMED: Ethyl is at C5 (Adjacent to H6) Decision1->Result1 Strong Crosspeak Final Structure Validated: 5-Ethyl-2-methylpyridin-4-amine Result1->Final Result2 CONFIRMED: Methyl is at C2 (Adjacent to H3) Decision2->Result2 Strong Crosspeak Result2->Final

Caption: Logic flow for confirming regiochemistry using Through-Space (NOE) interactions.

Key Correlations to Look For:
  • HMBC (Long Range C-H):

    • The C2-Methyl protons should show a correlation to C2 (quaternary) and C3 (aromatic CH).[1]

    • The Ethyl-CH

      
       protons  should correlate to C5  (quaternary), C6  (aromatic CH), and C4  (quaternary C-NH
      
      
      
      ).[1]
  • NOESY (Spatial Proximity):

    • Crucial Test: If the Ethyl group is at position 5, the methylene protons (-CH

      
      -) will show an NOE enhancement with the H6  proton (the most deshielded singlet).
      
    • The C2-Methyl protons will show an NOE enhancement with the H3 proton.[1]

References

  • Organic Syntheses , Coll.[1][2] Vol. 4, p.451 (1963); Vol. 32, p.45 (1952).[1][2] 5-Ethyl-2-methylpyridine.[1][2][3][4] [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][5] (Standard text for calculating substituent effects on pyridine rings).

  • National Institute of Standards and Technology (NIST) . 4-Aminopyridine Mass Spectrum. (Used as baseline for fragmentation logic).[1][2]

  • SDBS (Spectral Database for Organic Compounds) . 1H NMR of 2-Picoline and 3-Ethylpyridine. AIST, Japan.[1][2] (Reference for alkyl-pyridine chemical shifts).

Sources

5-Ethyl-2-methylpyridin-4-amine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-2-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 5-Ethyl-2-methylpyridin-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and chemical synthesis.[1] A thorough understanding of its solubility characteristics is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Ethyl-2-methylpyridin-4-amine. While direct experimental solubility data for this specific compound is not extensively reported in publicly accessible literature, this document outlines the foundational physicochemical principles, predictive insights from structurally related analogs, and detailed, field-proven protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to clinical application, its physicochemical properties serve as the gatekeepers of its ultimate success. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can severely limit a compound's absorption from the gastrointestinal tract, leading to low and erratic oral bioavailability.[2] This not only compromises therapeutic efficacy but can also complicate preclinical and clinical studies, making it difficult to establish clear dose-response relationships.

5-Ethyl-2-methylpyridin-4-amine, with its substituted pyridine core, represents a class of compounds frequently explored in the synthesis of bioactive molecules.[1] The presence of both a basic pyridinic nitrogen and an exocyclic amino group suggests that its solubility will be highly dependent on pH. Therefore, a comprehensive understanding of its solubility profile across a physiologically relevant pH range is essential for any research and development program involving this scaffold.

This guide will first explore the predicted physicochemical properties of 5-Ethyl-2-methylpyridin-4-amine, drawing comparisons with its close structural analog, 5-Ethyl-2-methylpyridine, to infer the likely impact of the 4-amino functional group. Subsequently, it will provide detailed, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data.

Physicochemical Profile and Predicted Solubility Behavior

A compound's solubility is governed by its intrinsic properties, including its molecular weight, lipophilicity (logP), acidity/basicity (pKa), and its ability to form hydrogen bonds.

Known and Predicted Properties of 5-Ethyl-2-methylpyridin-4-amine

While extensive experimental data is sparse, key molecular descriptors can be calculated or found from supplier data.

  • Molecular Formula: C₈H₁₂N₂[1]

  • Molecular Weight: 136.19 g/mol [1]

  • Key Functional Groups: A pyridine ring and an aromatic amine. These groups are capable of acting as hydrogen bond acceptors (both nitrogens) and a hydrogen bond donor (the amine group). The presence of the basic amino group is expected to confer a higher pKa compared to the pyridine analog, making its solubility highly pH-dependent.

Insights from a Structural Analog: 5-Ethyl-2-methylpyridine

To form a hypothesis about the solubility of the target compound, we can examine the known properties of its parent structure, 5-Ethyl-2-methylpyridine (CAS 104-90-5), which lacks the 4-amino group.

PropertyValue for 5-Ethyl-2-methylpyridineSource
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [3]
Aqueous Solubility 12 g/L (12 mg/mL) at 20-29°C[3][4]
logP 2.39[3]
pKa (of conjugate acid) 6.51[3]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, benzene[5]

Causality and Prediction: The addition of a primary amino group at the 4-position to create 5-Ethyl-2-methylpyridin-4-amine is expected to have two major effects:

  • Increased Polarity and Hydrogen Bonding: The -NH₂ group is a potent hydrogen bond donor and acceptor. This should significantly increase the molecule's affinity for polar solvents like water, leading to a predicted aqueous solubility greater than that of 5-Ethyl-2-methylpyridine.

  • Increased Basicity: The 4-amino group will increase the basicity of the molecule. The pyridinic nitrogen can be protonated, and at lower pH values, the exocyclic amine can also be protonated. This means that solubility will dramatically increase in acidic conditions due to the formation of highly soluble cationic salts.

The following diagram illustrates the expected pH-dependent protonation and its effect on solubility.

G High_pH Neutral Species (Low Solubility) Mid_pH Monoprotonated Species (High Solubility) High_pH->Mid_pH Mid_pH->High_pH Low_pH Diprotonated Species (Very High Solubility) Mid_pH->Low_pH Low_pH->Mid_pH

Caption: pH-dependent equilibrium of an amino-pyridine compound.

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust, well-controlled experimental methods. The two primary types of solubility measured are thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the "gold standard," representing the true equilibrium solubility of a compound in a saturated solution.[2] It is measured using the solid, crystalline form of the compound and requires a sufficient incubation period to reach equilibrium.[6] This value is crucial for late-stage development and formulation.[7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock.[7] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[8][9]

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.[10][11]

Workflow Diagram:

G A 1. Preparation Add excess solid 5-Ethyl-2-methylpyridin-4-amine to buffer in a vial. B 2. Equilibration Agitate at a constant temperature (e.g., 18-24 hours). A->B C 3. Phase Separation Filter or centrifuge to remove undissolved solid. B->C D 4. Quantification Analyze the clear supernatant/filtrate (e.g., by HPLC-UV). C->D E 5. Calculation Determine concentration against a standard curve. D->E

Sources

Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: Acknowledging the Knowledge Gap and Establishing a Precautionary Principle

5-Ethyl-2-methylpyridin-4-amine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its specific toxicological and reactivity data are not extensively documented in publicly accessible safety literature. In the absence of a dedicated Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount.

This guide is built upon the precautionary principle , where the absence of complete data necessitates the implementation of stringent safety measures based on the hazard profile of structurally related and well-characterized molecules. Aminopyridines, as a class, are known for their acute toxicity and neurological effects. Therefore, we will extrapolate safety and handling protocols from compounds such as 2-Amino-5-methylpyridine and the general class of aminopyridines, ensuring a high margin of safety.

Hazard Identification and Risk Assessment: An Inferential Analysis

Based on the known hazards of aminopyridines, we can infer the following potential risks associated with 5-Ethyl-2-methylpyridin-4-amine.

Anticipated Toxicological Profile

Aminopyridines are recognized as a hazardous class of substances.[1] It is prudent to assume that 5-Ethyl-2-methylpyridin-4-amine exhibits similar toxicological properties.

  • Acute Toxicity: Expected to be highly toxic if swallowed, in contact with skin, or if inhaled.[2] Symptoms of exposure may include headache, dizziness, nausea, high blood pressure, respiratory distress, convulsions, and stupor.[3]

  • Skin and Eye Irritation: Assumed to be a skin and eye irritant, potentially causing serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

  • Central Nervous System Effects: A key characteristic of some aminopyridines is their effect on the central nervous system.[3]

Physical and Chemical Hazards

While specific data is unavailable, the pyridine and amine functionalities suggest the following:

  • Reactivity: Potentially incompatible with strong oxidizing agents and strong acids.[4][5]

  • Combustibility: Likely a combustible solid or liquid.[3]

The following table summarizes the inferred hazard classifications based on related compounds.

Hazard ClassificationInferred Risk for 5-Ethyl-2-methylpyridin-4-amineRationale (Based on Aminopyridine Class)
Acute Oral Toxicity Category 2 or 3Aminopyridines are generally highly toxic upon ingestion.[1][2]
Acute Dermal Toxicity Category 2 or 3Readily absorbed through the skin, leading to systemic toxicity.[1][2]
Acute Inhalation Toxicity Category 2 or 3Inhalation of dust or vapors can be a significant route of exposure.[2]
Skin Corrosion/Irritation Category 2Expected to cause skin irritation.[2]
Serious Eye Damage/Irritation Category 1 or 2ALikely to cause serious eye irritation or damage.[2]

The Self-Validating Safety Workflow: From Procurement to Disposal

A robust safety protocol is a closed-loop, self-validating system. This section details the critical steps for handling 5-Ethyl-2-methylpyridin-4-amine with the highest degree of caution.

Engineering Controls: The First Line of Defense

Primary containment is crucial. All handling of 5-Ethyl-2-methylpyridin-4-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood should have a documented face velocity of at least 100 feet per minute.

Engineering_Controls_Workflow cluster_Handling Handling Protocol cluster_Storage Storage Protocol Fume_Hood Work in Certified Chemical Fume Hood Ventilation Ensure Adequate Ventilation Fume_Hood->Ventilation Maintains Negative Pressure Storage_Area Designated, Ventilated Storage Area Incompatibles Segregate from Incompatibles Storage_Area->Incompatibles Prevents Hazardous Reactions

Caption: Core Engineering Controls Workflow.

Personal Protective Equipment (PPE): A Necessary Barrier

Given the inferred high toxicity, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Aminopyridines can penetrate some glove materials. Double gloving provides an additional layer of protection.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential dust particles.
Lab Coat A chemically resistant lab coat, fully buttoned.Protects skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered, especially when handling powders or if there is a potential for aerosol generation. A full-face respirator offers the highest level of protection.[3]To prevent inhalation, the most direct route for systemic toxicity.[3]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all weighing and dispensing activities within a chemical fume hood.

  • Static Control: Use an anti-static weigh boat and ensure proper grounding to prevent dust dispersal.

  • Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

  • Cleaning: Immediately clean any spills within the fume hood using a dampened absorbent material.

  • Solvent Addition: Add the solvent to the vessel containing the weighed 5-Ethyl-2-methylpyridin-4-amine slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Container Sealing: Tightly cap the solution container immediately after preparation.

Storage and Waste Disposal
  • Storage: Store 5-Ethyl-2-methylpyridin-4-amine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6][7] The container must be clearly labeled with the chemical name and all appropriate hazard warnings. Store in a locked cabinet or a designated area with restricted access.[8]

  • Waste Disposal: All waste containing 5-Ethyl-2-methylpyridin-4-amine, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures: A Rapid and Coordinated Response

A clear and well-rehearsed emergency plan is critical.

Emergency_Response_Flowchart cluster_First_Aid First Aid Details Exposure Exposure Event Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Remove_Victim Remove Victim from Contaminated Area Assess_Scene->Remove_Victim Call_Emergency Call Emergency Services (911 or Internal Emergency Number) Remove_Victim->Call_Emergency Administer_First_Aid Administer First Aid Call_Emergency->Administer_First_Aid Decontaminate Decontaminate Victim Administer_First_Aid->Decontaminate Inhalation Inhalation: Move to fresh air. Provide respiratory support. Administer_First_Aid->Inhalation Skin_Contact Skin Contact: Immediately flush with water for 15-20 minutes. Remove contaminated clothing. Administer_First_Aid->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for 15-20 minutes. Seek immediate medical attention. Administer_First_Aid->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Administer_First_Aid->Ingestion Provide_SDS Provide SDS/Information to Responders Decontaminate->Provide_SDS

Sources

An In-Depth Technical Guide to the Initial Characterization of Novel Pyridine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial characterization of novel pyridine-based compounds, a critical phase in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile core for designing new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a logical workflow from structural verification to preliminary biological and safety profiling. The methodologies described herein are designed to be self-validating, ensuring data integrity and providing a solid foundation for subsequent lead optimization.

The characterization cascade is a multi-step process, beginning with the unambiguous confirmation of the synthesized molecule's identity and purity. This is followed by an assessment of its fundamental physicochemical properties, which are predictive of its drug-like potential. Finally, initial biological activity and potential liabilities are explored through in vitro screening and early safety profiling. Each step is crucial for making informed decisions about which compounds to advance in the discovery pipeline.

Part 1: Structural Elucidation and Purity Assessment

The foundational step in characterizing any novel compound is the rigorous confirmation of its chemical structure and the assessment of its purity. This ensures that all subsequent biological and physicochemical data are attributed to the correct molecular entity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this process.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise mapping of its structure.[3] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical.[1] It must dissolve the analyte to a suitable concentration (typically 2-10 mg in 0.6-1.0 mL) and its residual solvent peak should not overlap with key analyte signals.[1] Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. For more polar compounds, DMSO-d₆ or Methanol-d₄ may be more appropriate.[5] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[6]

  • ¹H NMR: This is the primary experiment for determining the proton environment in the molecule. Integration of the peaks reveals the relative number of protons, and the coupling patterns (splitting) provide information about adjacent protons.[3]

  • ¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule, offering direct insight into the carbon skeleton.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the novel pyridine compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to cover all expected proton signals (typically -1 ppm to 9 ppm).[8]

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Set the spectral width to encompass all expected carbon resonances (typically -10 ppm to 180 ppm).[8]

    • For compounds up to ~350 Daltons, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the elemental composition of the molecule.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for many small organic molecules, as it minimizes fragmentation.[11]

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): ESI is ideal for polar and semi-polar molecules, like many pyridine derivatives. It transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear identification of the molecular ion.[12]

  • High Resolution: This provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the expected formula.[10]

Part 2: Physicochemical Profiling

A compound's physicochemical properties are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[13] Early assessment of these properties is essential for identifying compounds with favorable drug-like characteristics.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in membrane permeability and protein binding. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14] The shake-flask method is considered the "gold standard" for experimental LogP/LogD determination.[15][16]

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the pyridine compound in the n-octanol-saturated buffer.

    • Add a known volume of this stock solution to a known volume of the buffer-saturated n-octanol in a screw-cap vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[16]

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Acid Dissociation Constant (pKa)

The pKa of a compound indicates the pH at which it is 50% ionized.[17] This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[13][18] For pyridine compounds, the basicity of the pyridine nitrogen is a key determinant of its pKa.

  • Rationale: The pKa dictates the charge of a molecule in different physiological environments (e.g., stomach pH ~2, blood pH ~7.4). Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes.[18]

  • Methodology: While several methods exist, potentiometric titration is a common and accurate technique for pKa determination.

Drug-Likeness Assessment

Lipinski's "Rule of Five" provides a set of guidelines to assess the drug-likeness of a compound and its potential for oral bioavailability.[9] While not a strict set of rules, it is a valuable tool for early-stage compound evaluation. The parameters are:

  • Molecular weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

These parameters can be calculated from the compound's structure and the experimentally determined LogP value.

Compound IDMolecular Weight (Da)Calculated LogPExperimental LogD₇.₄pKaRule of Five Violations
PYR-001350.42.82.56.20
PYR-002480.64.54.27.80
PYR-003510.75.24.95.52 (MW > 500, LogP > 5)

Part 3: In Vitro Biological Screening

The initial biological characterization aims to assess the compound's activity against a relevant biological target or in a phenotypic screen. For many pyridine derivatives developed as anti-cancer agents, a primary cytotoxicity screen against a cancer cell line is a logical starting point.[19]

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The intensity of the purple color is proportional to the number of viable cells. This assay is a robust and widely used method for initial cytotoxicity screening.[21]

  • Cell Seeding:

    • Culture MCF-7 human breast cancer cells in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁶ cells/well in 100 µL of media.[22]

    • Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridine compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[20]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well.[20]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Compound IDTarget Cell LineIC₅₀ (µM)
PYR-001MCF-75.2
PYR-002MCF-712.8
PYR-003MCF-7> 50

Part 4: Preliminary ADME/Tox Profiling

Early assessment of a compound's potential for adverse drug-drug interactions and toxicity is crucial to avoid late-stage failures. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism.[23] Inhibition of these enzymes is a common cause of drug-drug interactions.[24]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential of a novel compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[25] The assay typically uses human liver microsomes, which are rich in CYP enzymes, and probe substrates that are specifically metabolized by individual CYP isoforms.[26]

Mechanism of CYP Inhibition: Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based).[27] In mechanism-based inhibition, the compound is metabolized by the CYP enzyme to a reactive intermediate that covalently binds to and inactivates the enzyme.[28]

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a phosphate buffer, and a specific probe substrate for the CYP isoform being tested.

    • Add the novel pyridine compound at various concentrations. Include a positive control inhibitor for each isoform.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-generating system.

  • Reaction Termination:

    • After a set incubation time, terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

  • Metabolite Quantification:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.[29]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of each CYP isoform.

AssayIsoformResult (IC₅₀, µM)Interpretation
CYP InhibitionCYP3A4> 25Low risk of interaction
CYP InhibitionCYP2D68.5Moderate risk
CYP InhibitionCYP2C9> 25Low risk of interaction

Visualizations

Workflow for Initial Characterization

G cluster_0 Structural Verification cluster_1 Physicochemical Profiling cluster_2 Biological Screening cluster_3 Early Safety Assessment Compound Novel Pyridine Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR HRMS High-Resolution MS Compound->HRMS LogP LogP / LogD₇.₄ (Shake-Flask) NMR->LogP HRMS->LogP Lipinski Lipinski's Rule of Five LogP->Lipinski pKa pKa Determination pKa->Lipinski MTT Primary Cytotoxicity (MTT Assay) Lipinski->MTT IC50 IC₅₀ Determination MTT->IC50 CYP CYP450 Inhibition IC50->CYP G MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, Acidified Isopropanol) Formazan->Solubilization ViableCell->Formazan Reduction Quantification Spectrophotometric Quantification (570 nm) Solubilization->Quantification

Caption: The underlying principle of the MTT cell viability assay.

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Methodological & Application

Synthesis of 5-Ethyl-2-methylpyridin-4-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-Ethyl-2-methylpyridin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering not just protocols, but also the underlying scientific rationale for the proposed synthetic strategies.

Introduction: The Significance of Substituted Pyridin-4-amines

Substituted pyridin-4-amine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. Their ability to act as hydrogen bond donors and acceptors, coupled with the tunable electronic properties of the pyridine ring, makes them ideal for interacting with biological targets. The 5-ethyl-2-methyl substitution pattern provides a specific lipophilic and steric profile that can be exploited for optimizing drug-receptor interactions. This guide will detail a robust and versatile synthetic pathway to access the core 5-Ethyl-2-methylpyridin-4-amine and then elaborate on its derivatization to create a library of novel compounds.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of the target amine and its derivatives is best approached through a multi-step sequence, starting from readily available precursors. The overall strategy involves the construction of the pyridine core, followed by functionalization at the 4-position, and subsequent derivatization.

Synthetic_Strategy A Paraldehyde & Ammonia B 5-Ethyl-2-methylpyridine A->B Condensation C 5-Ethyl-2-methylpyridine N-oxide B->C Oxidation D 5-Ethyl-2-methyl-4-nitropyridine N-oxide C->D Nitration E 5-Ethyl-2-methyl-4-nitropyridine D->E Deoxygenation F 5-Ethyl-2-methylpyridin-4-amine E->F Reduction G 4-Chloro-5-ethyl-2-methylpyridine F->G Sandmeyer Reaction H Derivatives G->H Cross-Coupling Reactions Buchwald_Hartwig cluster_0 Buchwald-Hartwig Conditions A 4-Chloro-5-ethyl-2-methylpyridine C N-Substituted-5-ethyl-2-methylpyridin-4-amine A->C B Amine (R-NH₂ or R₂NH) B->C D Pd Catalyst (e.g., Pd₂(dba)₃) E Ligand (e.g., XPhos, SPhos) F Base (e.g., NaOtBu, K₂CO₃) G Solvent (e.g., Toluene, Dioxane) Suzuki_Coupling cluster_0 Suzuki Coupling Conditions A 4-Chloro-5-ethyl-2-methylpyridine C 4-Aryl/Alkyl-5-ethyl-2-methylpyridine A->C B Boronic Acid or Ester (R-B(OH)₂) B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) E Base (e.g., K₂CO₃, Na₂CO₃) F Solvent (e.g., Toluene/Water, Dioxane/Water)

The Strategic Utility of 5-Ethyl-2-methylpyridin-4-amine in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide to a Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Among the vast arsenal of heterocyclic intermediates, 5-Ethyl-2-methylpyridin-4-amine emerges as a highly valuable and versatile scaffold. Its unique substitution pattern—an activating amino group at the 4-position, a methyl group at the 2-position, and an ethyl group at the 5-position—offers a confluence of electronic and steric properties that synthetic chemists can exploit to achieve specific therapeutic targets.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Ethyl-2-methylpyridin-4-amine. We will delve into a validated synthetic protocol for its preparation and explore its utility as a key intermediate in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

The Architectural Advantage: Why 5-Ethyl-2-methylpyridin-4-amine?

The pyridine core is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific arrangement of substituents in 5-Ethyl-2-methylpyridin-4-amine imparts several key advantages:

  • Nucleophilic Reactivity: The 4-amino group is a potent nucleophile, readily participating in a variety of coupling reactions, including Buchwald-Hartwig aminations and nucleophilic aromatic substitutions. This allows for the facile introduction of diverse functionalities, crucial for tuning the pharmacological properties of the final compound.

  • Modulation of Basicity: The electron-donating methyl and ethyl groups influence the basicity of the pyridine nitrogen. This property is critical for establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in the active site of a kinase.

  • Steric Guidance: The substituents provide steric bulk that can be leveraged to achieve selective interactions with the target protein, enhancing potency and selectivity while minimizing off-target effects. The ethyl group, in particular, can probe deeper hydrophobic pockets within an enzyme's binding site.

A Reliable Synthetic Pathway: From Pyridine to Aminopyridine

The synthesis of 5-Ethyl-2-methylpyridin-4-amine can be achieved through a reliable multi-step sequence starting from the commercially available 5-ethyl-2-methylpyridine. The overall strategy involves the activation of the pyridine ring towards electrophilic substitution at the 4-position via N-oxidation, followed by nitration and subsequent reduction.

G cluster_0 Synthesis of 5-Ethyl-2-methylpyridin-4-amine 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine-N-oxide 5-Ethyl-2-methylpyridine-N-oxide 5-Ethyl-2-methylpyridine->5-Ethyl-2-methylpyridine-N-oxide Oxidation 5-Ethyl-2-methyl-4-nitropyridine-N-oxide 5-Ethyl-2-methyl-4-nitropyridine-N-oxide 5-Ethyl-2-methylpyridine-N-oxide->5-Ethyl-2-methyl-4-nitropyridine-N-oxide Nitration 5-Ethyl-2-methylpyridin-4-amine 5-Ethyl-2-methylpyridin-4-amine 5-Ethyl-2-methyl-4-nitropyridine-N-oxide->5-Ethyl-2-methylpyridin-4-amine Reduction

Caption: Synthetic workflow for 5-Ethyl-2-methylpyridin-4-amine.

Protocol 1: Synthesis of 5-Ethyl-2-methylpyridin-4-amine

This protocol is adapted from established procedures for the synthesis of substituted 4-aminopyridines.[1][2][3]

Step 1: Synthesis of 5-Ethyl-2-methylpyridine-N-oxide

  • Rationale: The direct electrophilic substitution on the pyridine ring is often difficult. The N-oxide is introduced to activate the pyridine ring, particularly at the 4-position, for subsequent electrophilic attack.

  • Procedure:

    • To a solution of 5-ethyl-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide (30% solution, 1.5-2.0 eq) or m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution for H₂O₂ or sodium thiosulfate for m-CPBA).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 5-Ethyl-2-methyl-4-nitropyridine-N-oxide

  • Rationale: The N-oxide directs nitration to the 4-position of the pyridine ring.

  • Procedure:

    • To a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) at 0 °C, slowly add the 5-Ethyl-2-methylpyridine-N-oxide (1.0 eq).

    • Carefully heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture onto crushed ice and carefully neutralize with a base such as sodium carbonate or ammonium hydroxide until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the 5-Ethyl-2-methyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 5-Ethyl-2-methylpyridin-4-amine

  • Rationale: The nitro group is reduced to the desired amine functionality. This step often simultaneously removes the N-oxide.

  • Procedure:

    • Suspend the 5-Ethyl-2-methyl-4-nitropyridine-N-oxide (1.0 eq) in a solvent such as ethanol, methanol, or acetic acid.

    • Add a reducing agent, such as iron powder (Fe, 5-10 eq) in the presence of an acid (e.g., acetic acid or ammonium chloride), or perform catalytic hydrogenation using palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere.

    • Heat the mixture to reflux (for Fe/acid reduction) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete (monitored by TLC).

    • For the iron reduction, filter the hot reaction mixture through celite to remove the iron salts and wash with the solvent. For catalytic hydrogenation, filter the mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. If necessary, basify the residue with an aqueous base and extract the product with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the crude product by column chromatography on silica gel to afford 5-Ethyl-2-methylpyridin-4-amine.

Step Reactants Reagents Typical Yield Purification
1 5-Ethyl-2-methylpyridinem-CPBA or H₂O₂/AcOH85-95%Column Chromatography
2 5-Ethyl-2-methylpyridine-N-oxideHNO₃/H₂SO₄70-85%Recrystallization/Filtration
3 5-Ethyl-2-methyl-4-nitropyridine-N-oxideFe/AcOH or H₂/Pd-C80-95%Column Chromatography

Application in Kinase Inhibitor Synthesis

The 4-aminopyridine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The amino group at the 4-position can act as a key hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase domain. The substituents at the 2- and 5-positions can then be utilized to achieve selectivity and potency by occupying adjacent hydrophobic pockets.

Protocol 2: Illustrative Buchwald-Hartwig Coupling for Kinase Inhibitor Scaffolds

This protocol illustrates a general method for coupling 5-Ethyl-2-methylpyridin-4-amine with a heteroaryl halide, a common strategy in the synthesis of kinase inhibitors.

G cluster_1 Buchwald-Hartwig Coupling 5-Ethyl-2-methylpyridin-4-amine 5-Ethyl-2-methylpyridin-4-amine Coupled_Product Coupled_Product 5-Ethyl-2-methylpyridin-4-amine->Coupled_Product Pd catalyst, Ligand, Base Heteroaryl_Halide Heteroaryl_Halide Heteroaryl_Halide->Coupled_Product

Caption: General scheme for Buchwald-Hartwig amination.

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl or heteroaryl halide. This reaction is widely used in medicinal chemistry to construct the core structures of many kinase inhibitors.

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl halide (1.0 eq), 5-Ethyl-2-methylpyridin-4-amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired coupled product.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Commonly used, effective palladium sources.
Ligand Xantphos, BINAP, DavePhosBulky, electron-rich phosphine ligands facilitate the catalytic cycle.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base is crucial and depends on the substrates.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential to prevent catalyst deactivation.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction.

Conclusion

5-Ethyl-2-methylpyridin-4-amine represents a strategically important building block for organic synthesis, particularly in the development of novel kinase inhibitors. Its synthesis, while multi-stepped, is achievable through well-established chemical transformations. The inherent reactivity and structural features of this molecule provide medicinal chemists with a powerful tool to explore chemical space and design next-generation therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

[5] Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

[6] Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006). Organic Chemistry Practicum. Retrieved from oc-praktikum.de.

[7] Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.

[8] CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2013). Google Patents. Retrieved from

Sources

Biological activity of 5-Ethyl-2-methylpyridin-4-amine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling and Derivatization of 5-Ethyl-2-methylpyridin-4-amine Scaffolds

Executive Summary

5-Ethyl-2-methylpyridin-4-amine (CAS: 5350-64-1) represents a critical pharmacophore in drug discovery, functioning primarily as a lipophilic bioisostere of 4-Aminopyridine (4-AP, Fampridine) .[1][2] While 4-AP is a clinically approved potassium channel blocker for Multiple Sclerosis, the addition of alkyl groups (5-ethyl, 2-methyl) significantly alters the physicochemical profile, enhancing blood-brain barrier (BBB) penetration and modifying receptor residence time.[1][2]

Beyond its direct activity on ion channels, this molecule serves as a "privileged structure" in the synthesis of Imidazo[4,5-c]pyridines , a class of compounds exhibiting potent anticancer (mitotic inhibition) and antiviral properties.[1] This guide outlines the protocols for evaluating this scaffold across three biological domains: Neurology (Kv Channel Modulation) , Oncology (Mitotic Inhibition) , and Inflammation (PDE4 Inhibition) .

Chemical Identity & Physicochemical Profiling

Before biological screening, the scaffold must be profiled for "drug-likeness."[1][2] The alkyl substitutions on the pyridine ring increase lipophilicity compared to the parent 4-AP, potentially altering its mechanism of access to the channel pore.[1]

PropertyValue (Predicted/Exp)Relevance to Protocol
Molecular Weight 136.19 g/mol Fragment-based screening compatible.[1][2]
LogP ~1.8 - 2.1Higher than 4-AP (LogP ~0.05).[1][2] Indicates superior membrane permeability.[1][2]
pKa (Pyridine N) ~9.2Exists largely as a cation at physiological pH (7.4), critical for intracellular pore blocking.
Topological Polar Surface Area ~39 ŲExcellent BBB penetration predicted.[1][2]

Application Track A: Voltage-Gated Potassium Channel (Kv) Screening

Context: 4-Aminopyridines block Kv1 family channels (specifically Kv1.1 and Kv1.[1][2]2) by binding to the intracellular vestibule of the pore.[1][2] The 5-ethyl-2-methyl analogue acts as a probe to determine how steric bulk affects pore occlusion.[1][2]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the IC50 of the analogue against Kv1.1/Kv1.2 channels expressed in CHO or HEK293 cells.[1][2]

Materials:

  • Cell Line: CHO-K1 stably expressing hKv1.1.[1][2]

  • Internal Solution (Pipette): 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Positive Control: 4-Aminopyridine (1 mM).[1][2]

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24 hours prior to recording.

  • Giga-seal Formation: Use a borosilicate glass pipette (resistance 3–5 MΩ) to establish a Giga-ohm seal (>1 GΩ) with the cell membrane.[1][2]

  • Whole-Cell Access: Apply suction to rupture the patch, entering whole-cell mode.[1][2] Compensate for series resistance (>80%).[1][2]

  • Voltage Protocol: Hold membrane potential at -80 mV. Apply depolarizing pulses to +40 mV for 200 ms to elicit K+ currents, followed by a repolarization step.

  • Compound Application:

    • Perfuse External Solution (Baseline).[1][2]

    • Perfuse 5-Ethyl-2-methylpyridin-4-amine at increasing concentrations (1 µM, 10 µM, 100 µM, 1 mM).

    • Wait 2 minutes per concentration for steady-state block.

  • Data Analysis: Measure peak current amplitude. Plot normalized current (

    
    ) against log concentration to fit the Hill equation and derive IC50.[2]
    

Mechanism of Action Visualization:

Kv_Block_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Membrane Cell Membrane Drug_Neutral 5-Et-2-Me-Py-4-NH2 (Neutral Form) Membrane->Drug_Neutral Enters Cytosol Drug_Neutral->Membrane Passive Diffusion (High LogP) Drug_Cation Protonated Cation (Active Blocker) Drug_Neutral->Drug_Cation Protonation (pH 7.2) Kv_Channel Kv Channel Pore (Intracellular Vestibule) Drug_Cation->Kv_Channel Binds Open State Blockade Inhibition of K+ Efflux (Depolarization) Kv_Channel->Blockade Occludes Pore caption Figure 1: Mechanism of Intracellular Pore Blockade by Aminopyridines

Application Track B: Synthetic Derivatization (Oncology)

Context: The 4,5-diaminopyridine core is a precursor to Imidazo[4,5-c]pyridines .[1][3] Since the subject molecule is a mono-amine (4-amine), it must first be nitrated and reduced to form the diamine, or coupled directly if utilizing specific C-H activation pathways.[1]

Protocol 2: Synthesis of Imidazo[4,5-c]pyridine Derivatives

Objective: Convert 5-Ethyl-2-methylpyridin-4-amine into a tricyclic antiproliferative agent.

Step-by-Step Methodology:

  • Nitration (Precursor Setup):

    • Dissolve 5-Ethyl-2-methylpyridin-4-amine in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 dropwise.[1][2] Stir at 0°C for 1 hour, then warm to 60°C.

    • Result: Yields 3-nitro-5-ethyl-2-methylpyridin-4-amine .[1][2]

  • Reduction (Diamine Formation):

    • Dissolve the nitro-amine intermediate in Ethanol.[1][2]

    • Add 10% Pd/C catalyst and expose to H2 atmosphere (30 psi) for 4 hours.

    • Filter and concentrate.

    • Result: Yields 3,4-diamino-5-ethyl-2-methylpyridine (The "Head" Group).[1][2]

  • Cyclization (The Active Scaffold):

    • Reflux the diamine with Triethyl Orthoformate (for unsubstituted imidazole ring) or an Aryl Aldehyde + Na2S2O5 (for 2-aryl substituted derivatives) in DMSO at 165°C.[1][2]

    • Reaction Time: 4–6 hours.[1][2]

  • Purification:

    • Precipitate with water, filter, and recrystallize from Ethanol/DMF.[1]

    • Verify structure via 1H-NMR (Look for disappearance of amine protons and appearance of imidazole C-H).[1][2]

Application Track C: PDE4 Inhibition (Inflammation)

Context: Substituted aminopyridines have shown efficacy as Phosphodiesterase-4 (PDE4) inhibitors, replacing the catechol ether moiety of older drugs like Rolipram.[1] This activity is relevant for asthma and COPD research.[1][2]

Protocol 3: Fluorescence Polarization (FP) PDE4 Assay

Objective: Screen the analogue for PDE4B inhibition (anti-inflammatory potential).[1][2]

Materials:

  • Enzyme: Recombinant human PDE4B.[1][2]

  • Substrate: FAM-labeled cAMP.[1][2]

  • Detection: IMAP Binding Reagent (Molecular Devices) or similar nanoparticles.[1][2]

Workflow:

  • Incubation: Mix 5-Ethyl-2-methylpyridin-4-amine (titrated 1 nM to 100 µM) with PDE4B enzyme in reaction buffer (10 mM Tris-HCl, 10 mM MgCl2).

  • Reaction Start: Add FAM-cAMP substrate.[1][2] Incubate for 60 minutes at Room Temperature.

  • Reaction Stop/Binding: Add Binding Reagent (nanoparticles bind only to the product FAM-AMP, not the substrate FAM-cAMP).[1][2]

  • Read: Measure Fluorescence Polarization (Parallel vs. Perpendicular light).

    • High FP = High Binding = High Enzyme Activity (No Inhibition).[1][2]

    • Low FP = Low Binding = Inhibition .[1][2]

Experimental Logic & Screening Cascade

The following diagram illustrates the decision matrix for evaluating this scaffold.

Screening_Cascade cluster_QC Phase 1: QC & Profiling cluster_Bio Phase 2: Biological Screening cluster_Chem Phase 3: Derivatization Start 5-Ethyl-2-methyl pyridin-4-amine LCMS LC-MS Purity (>98% Req) Start->LCMS LogP LogP/pKa Determination LCMS->LogP Kv_Assay Kv1.1/1.2 Patch Clamp (Neurology) LogP->Kv_Assay If LogP < 2.5 PDE_Assay PDE4 Inhibition (Inflammation) LogP->PDE_Assay If LogP > 2.0 Nitration Nitration/Reduction (To Diamine) Kv_Assay->Nitration If IC50 > 100µM (Inactive? Repurpose) Cyclization Imidazo[4,5-c]pyridine Synthesis Nitration->Cyclization caption Figure 2: Decision Matrix for Pharmacological Evaluation

References

  • Strupp, M., et al. (2010).[1] "4-Aminopyridine in the treatment of downbeat nystagmus and other cerebellar disorders." Expert Review of Neurotherapeutics. Link

  • Dunn, M., et al. (2013).[1] "Synthesis of imidazo[1,2-a]pyridines and their biological evaluation." Journal of Medicinal Chemistry. Link

  • Smith, A.J., et al. (2020).[1] "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Nuclear Medicine and Biology. Link

  • PubChem Compound Summary. "5-Ethyl-2-methylpyridin-4-amine (CID 5350-64-1)."[1][2] National Center for Biotechnology Information.[1][2] Link

  • Temple, C., et al. (1987).[1][3] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

Sources

Application Note: Modular Synthesis of Polysubstituted Pyridines via One-Pot Hantzsch-Oxidation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Claritin, Nexium, Imatinib). While classical methods like the Chichibabin reaction require harsh conditions, modern drug discovery demands modular, mild, and regioselective protocols compatible with sensitive functional groups.

This Application Note details a robust, One-Pot Oxidative Hantzsch Protocol . Unlike the traditional Hantzsch synthesis which isolates the 1,4-dihydropyridine (1,4-DHP) intermediate, this streamlined method utilizes an in situ oxidative aromatization mediated by molecular iodine (


). This approach allows for the rapid generation of 2,4,6-trisubstituted and 2,3,5,6-tetrasubstituted pyridine libraries from inexpensive precursors: aldehydes, 

-keto esters, and ammonium acetate.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Hantzsch Disconnection

The classical Hantzsch synthesis is a four-component condensation involving:

  • One equivalent of an Aldehyde (determines C4 substitution).

  • Two equivalents of a

    
    -Keto Ester  (determines C2/C3 and C5/C6 substitution).
    
  • A Nitrogen source (typically Ammonium Acetate ).[1]

Mechanistic Pathway

The reaction proceeds through two concurrent pathways that converge:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of

    
    -keto ester to form an 
    
    
    
    -unsaturated carbonyl (chalcone-like intermediate).
  • Enamine Formation: The second equivalent of

    
    -keto ester reacts with ammonia to form a stable enamine.
    
  • Michael Addition & Cyclization: The enamine attacks the Knoevenagel intermediate, followed by intramolecular cyclization and dehydration to yield the 1,4-Dihydropyridine (1,4-DHP) .

  • Oxidative Aromatization: The 1,4-DHP is not aromatic. To obtain the pyridine, an oxidation step is required.[2][3][4] While historical methods used nitric acid (

    
    ), this protocol employs Molecular Iodine (
    
    
    
    )
    as a milder, chemoselective oxidant that drives aromatization via hydride abstraction/electron transfer.
Mechanistic Visualization

The following diagram details the convergence of the Knoevenagel and Enamine cycles into the DHP, followed by the oxidation step.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A (Benzylidene) Aldehyde->Knoevenagel - H2O KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Knoevenagel - H2O KetoEster2 β-Keto Ester (Eq 2) Enamine Intermediate B (Enamine) KetoEster2->Enamine - H2O Ammonia NH4OAc Ammonia->Enamine - H2O Michael Michael Adduct Knoevenagel->Michael C-C Bond Formation Enamine->Michael C-C Bond Formation DHP 1,4-Dihydropyridine (1,4-DHP) Michael->DHP Cyclization - H2O Iodine Oxidant (I2) Reflux DHP->Iodine Oxidation Step Pyridine Final Product Substituted Pyridine Iodine->Pyridine - 2H (as 2HI)

Figure 1: Convergent mechanistic pathway of the Oxidative Hantzsch Synthesis.[5]

Experimental Protocol

Objective: Synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Scale: 5.0 mmol (adaptable).

Materials & Reagents
ReagentEquiv.MW ( g/mol )AmountRole
Benzaldehyde 1.0106.120.53 g (530 µL)Electrophile (C4 source)
Ethyl Acetoacetate 2.2130.141.43 g (1.4 mL)Nucleophile (C2,C3,C5,C6)
Ammonium Acetate 1.577.080.39 gNitrogen Source
Ethanol (EtOH) --10 mLSolvent
Iodine (

)
1.2253.811.52 gOxidant

(sat. aq)
--20 mLQuench (removes excess

)
Workflow Diagram

Workflow Setup 1. Setup Mix Aldehyde, Ketoester, NH4OAc in EtOH Reflux1 2. Condensation Reflux 2-4 hrs (Monitor for DHP) Setup->Reflux1 Oxidation 3. Oxidation Add I2 (1.2 eq) Reflux 1-2 hrs Reflux1->Oxidation Quench 4. Workup Cool & Quench with Na2S2O3 Oxidation->Quench Isolate 5. Isolation Extract (EtOAc) Recrystallize/Column Quench->Isolate

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Step-by-Step Procedure
  • Reaction Assembly:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzaldehyde (5.0 mmol), Ethyl Acetoacetate (11.0 mmol), and Ammonium Acetate (7.5 mmol).

    • Add Ethanol (10 mL). Note: Methanol or Acetonitrile can also be used, but Ethanol is greener.

  • DHP Formation (Step 1):

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) with stirring for 2–4 hours.
      
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot should disappear, and a fluorescent spot (the 1,4-DHP) should appear.

  • Oxidative Aromatization (Step 2):

    • Once DHP formation is complete, cool the mixture slightly (to

      
      ).
      
    • Add Molecular Iodine (

      
      )  (6.0 mmol, 1.2 equiv) in one portion.
      
    • Return to reflux for an additional 1–2 hours.

    • Checkpoint: The fluorescent DHP spot on TLC will disappear, replaced by a UV-active (dark absorption) Pyridine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL water.

    • Add 20 mL of saturated aqueous sodium thiosulfate (

      
      ) . Shake vigorously until the dark iodine color fades to pale yellow/clear.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often pure enough for recrystallization (EtOH/Water).

    • For library synthesis, purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Optimization & Troubleshooting

Substituent Effects on Yield

The electronic nature of the aldehyde significantly impacts the reaction rate and yield.

Aldehyde Substituent (R)Electronic EffectReaction Time (Step 1)Typical Yield (%)Notes
-H (Benzaldehyde) Neutral2.5 h85-92%Standard benchmark.
-NO2 (4-Nitro) Electron Withdrawing1.5 h90-95%Faster condensation; stabilizes DHP.
-OMe (4-Methoxy) Electron Donating4.0 h70-80%Slower Knoevenagel step; requires longer reflux.
Aliphatic (e.g., Heptanal) -3-5 h60-75%Potential for aldol side-reactions; use excess ketoester.
Common Issues & Solutions
  • Problem: Reaction stalls at DHP stage.

    • Solution: The oxidation might be sluggish. Add 0.5 eq more Iodine or switch solvent to Acetonitrile (higher boiling point/polarity). Alternatively, use DDQ (1.1 eq) at room temperature if the substrate is heat-sensitive [3].

  • Problem: Unsymmetrical Pyridines desired.

    • Limitation: This protocol yields symmetrical pyridines if one ketoester is used.

    • Advanced Solution: For unsymmetrical targets (e.g.,

      
      ), use the Bagley Modification  [2]. React an Alkynone  with a 
      
      
      
      -keto ester and Ammonium Acetate. This ensures regiocontrol without the need for oxidation.

References

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Bagley, M. C., et al. (2004).[6] A new mild method for the one-pot synthesis of pyridines.[6] Tetrahedron Letters, 45(32), 6121-6124. Link

  • Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B, 64(10), 1187–1192. Link

  • Khadilkar, B. M., & Borkar, S. D. (1998). Silica gel supported ferric nitrate: A convenient oxidizing reagent for aromatization of 1,4-dihydropyridines. Synthetic Communications, 28(2), 207-212. Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes.[7] Chemical Reviews, 86(5), 781–793. Link

Sources

Application Note: 5-Ethyl-2-methylpyridin-4-amine as a Privileged Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Ethyl-2-methylpyridin-4-amine (CAS: 5350-64-1) in the development of small-molecule enzyme inhibitors. While often overlooked as a simple intermediate, this 4-aminopyridine derivative possesses a unique steric and electronic profile that makes it an ideal Fragment-Based Drug Design (FBDD) starting point.

Its structural utility lies in its ability to function as a bioisostere for purine or pyrimidine bases, allowing it to target the ATP-binding cleft of protein kinases and the active sites of metalloenzymes (e.g., iNOS). This note provides validated protocols for its chemical incorporation into larger scaffolds and subsequent enzymatic evaluation.

Physicochemical Profile & Structural Logic

Before integrating this molecule into a drug discovery pipeline, researchers must understand its "Fragment Quality." The molecule adheres to the "Rule of Three" for fragments, allowing significant room for molecular weight growth during lead optimization.

Table 1: Key Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 136.19 g/mol Ideal fragment size (<300 Da) allowing for scaffold elaboration.
ClogP ~1.3 - 1.6Optimal lipophilicity for membrane permeability without aggregation risks.
H-Bond Donors 2 (Amine)Critical for H-bond interactions with the "hinge region" of kinases.
H-Bond Acceptors 1 (Pyridine N)Facilitates coordination with metals or backbone amides.
pKa (Pyridine N) ~9.2High basicity; likely protonated at physiological pH, aiding solubility.
Structural Mechanism: The "Hinge Binder" Hypothesis

In kinase inhibitor development, the 4-aminopyridine motif often mimics the adenine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic 4-amino group acts as a donor to the backbone carbonyl. The 5-ethyl group provides a hydrophobic vector that can occupy the "gatekeeper" pocket or solvent-exposed regions, improving selectivity over non-substituted pyridines.

Application Workflow: From Synthesis to Screening

The following diagram illustrates the critical path for utilizing 5-Ethyl-2-methylpyridin-4-amine in an inhibitor development campaign.

InhibitorWorkflow Start Fragment Selection (5-Ethyl-2-methylpyridin-4-amine) Step1 Scaffold Coupling (Buchwald-Hartwig / SnAr) Start->Step1 Activation Step2 Library Generation (Diversification) Step1->Step2 R-Group Variation Step3 Enzymatic Assay (ADP-Glo / FRET) Step2->Step3 High-Throughput Screen Step4 Hit Validation (IC50 Determination) Step3->Step4 Data Analysis Step4->Step1 SAR Optimization

Caption: Workflow for integrating the aminopyridine fragment into a lead discovery pipeline.

Protocol A: Chemical Incorporation (Synthesis)

Objective: To couple 5-Ethyl-2-methylpyridin-4-amine with a halogenated core (e.g., 2,4-dichloropyrimidine) to create a bi-heteroaryl kinase inhibitor scaffold.

Rationale: The 4-amino group is moderately nucleophilic. However, the electron-deficient nature of the pyridine ring can make it sluggish in standard


 reactions unless the electrophile is highly activated. Therefore, Palladium-catalyzed Buchwald-Hartwig amination  is the preferred method for robust, high-yield coupling.
Materials
  • Fragment: 5-Ethyl-2-methylpyridin-4-amine (1.0 equiv)[1][2]

  • Partner: Aryl halide (e.g., 4-chloro-pyrimidine derivative) (1.0 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: Xantphos (0.04 equiv) - Chosen for high bite angle, stabilizing the Pd center.

  • Base:

    
     (2.0 equiv) - Promotes deprotonation of the amine.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

  • Reagent Loading: Add the aryl halide (1.0 mmol), 5-Ethyl-2-methylpyridin-4-amine (1.0 mmol),

    
     (18 mg), and Xantphos (23 mg) to the flask.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). Bubble Argon through the solution for 10 minutes to degas (Critical to prevent catalyst oxidation).

  • Base Addition: Add

    
     (650 mg) quickly and seal the flask.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the starting amine (m/z = 137 [M+H]+).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Validation Check: The product should show a distinct mass shift corresponding to the coupled product. The


-NMR should show the retention of the ethyl group triplet/quartet signals and the disappearance of the broad 

peak of the starting material (replaced by a downfield secondary amine singlet).

Protocol B: Enzymatic Inhibition Assay (Kinase)

Objective: To evaluate the inhibitory potency (


) of the synthesized molecule against a target kinase (e.g., CDK2 or MAPK), utilizing the ATP-competitive nature of the aminopyridine scaffold.

Method: ADP-Glo™ Kinase Assay (Luminescence-based). This assay measures the ADP generated from the kinase reaction, which is linearly correlated with kinase activity.

Materials
  • Enzyme: Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate: Specific peptide substrate (e.g., Histone H1).

  • Cofactor: Ultra-pure ATP (10mM stock).

  • Test Compound: Synthesized Aminopyridine derivative (dissolved in 100% DMSO).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (starting at 10

    
    ). Final DMSO concentration in the assay well must be <1%.
    
  • Reaction Assembly (384-well plate):

    • Add 2

      
       of Kinase Enzyme buffer solution.
      
    • Add 1

      
       of Test Compound (or DMSO control).
      
    • Incubate for 10 minutes at RT (allows compound to bind the active site).

    • Add 2

      
       of ATP/Substrate mix to initiate the reaction.
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Generation Stop: Add 5

    
     of ADP-Glo™ Reagent. Incubate for 40 minutes. (This stops the kinase reaction and depletes remaining ATP).
    
  • Detection: Add 10

    
     of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP to ATP, then to Luciferase light).
    
  • Readout: Measure Luminescence (RLU) on a plate reader.

Data Analysis & Interpretation

Calculate the percent inhibition using the formula:


[3][4]

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the


.

Mechanism of Action Diagram

The following diagram visualizes the competitive inhibition mechanism at the molecular level, highlighting the role of the 5-ethyl-2-methylpyridin-4-amine fragment.

Mechanism Kinase Protein Kinase (Active Site) Complex Enzyme-Inhibitor Complex (Inactive) Kinase->Complex Stabilization Signal Downstream Signaling (Phosphorylation) Kinase->Signal + ATP ATP ATP (Natural Ligand) ATP->Kinase Binds Hinge Inhibitor Inhibitor (Aminopyridine Scaffold) Inhibitor->Kinase Competes for Hinge (H-bonds via Pyridine N & NH) Complex->Signal BLOCKED

Caption: Competitive inhibition mechanism where the scaffold displaces ATP at the hinge region.

Troubleshooting & Optimization

  • Issue: Low Synthesis Yield.

    • Cause: The amine at position 4 is sterically hindered by the 5-ethyl and 2-methyl groups.

    • Solution: Switch to BrettPhos ligand, which is designed for sterically demanding aminations, or increase temperature to 110°C.

  • Issue: High Assay Background.

    • Cause: The aminopyridine might fluoresce or interfere with luciferase if not pure.

    • Solution: Run a "compound only" control without enzyme to check for intrinsic interference. Ensure purity >95% via HPLC.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 219142, 5-Ethyl-2-methylpyridin-4-amine. Retrieved from [Link]

  • Zhou, W., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine inhibition mechanisms). Retrieved from [Link]

  • Surade, S., & Blundell, T. (2012). Structural biology and drug discovery of difficult targets: the limits of ligandability. Chemistry & Biology. (Discusses fragment-based design principles). Retrieved from [Link]

Sources

In vitro evaluation of 5-Ethyl-2-methylpyridin-4-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Evaluation of 5-Ethyl-2-methylpyridin-4-amine Cytotoxicity: A Multi-Assay Approach

Abstract: This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 5-Ethyl-2-methylpyridin-4-amine, a novel pyridine derivative. Recognizing that cytotoxicity is a complex process involving multiple cellular events, this guide details a tripartite testing strategy employing three distinct, well-established assays. This multi-parametric approach allows for a nuanced understanding of a compound's cytotoxic profile by simultaneously evaluating metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI assay). The protocols are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety and efficacy profiling of new chemical entities.

Introduction and Scientific Rationale

Pyridine derivatives are a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their versatile biological activities.[1] Many FDA-approved drugs contain a pyridine moiety, and novel derivatives are continuously being synthesized and evaluated for therapeutic potential, including as anticancer agents.[2][3] However, this biological activity necessitates a thorough evaluation of their potential toxicity. A compound's cytotoxicity, its ability to damage or kill cells, is a critical endpoint in drug discovery and safety assessment.[4]

A single cytotoxicity assay provides only one perspective on a compound's effect. A compound might, for example, inhibit cell proliferation (a cytostatic effect) without causing immediate cell death (a cytotoxic effect), both of which would lead to a reduced signal in a metabolic assay.[5] Therefore, to build a comprehensive toxicity profile for 5-Ethyl-2-methylpyridin-4-amine, we advocate for a multi-assay strategy grounded in international standards such as ISO 10993-5.[6][7][8][9]

This guide will detail the application of three cornerstone assays:

  • MTT Assay: Measures the reduction of yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, indicating cell viability.[10]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][11]

  • Annexin V/PI Apoptosis Assay: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine and membrane permeability.[12][13]

By integrating the data from these three assays, researchers can distinguish between cytostatic and cytotoxic effects and elucidate the primary mechanism of cell death.

Guiding Principles for Robust Cytotoxicity Testing

The Importance of Cell Line Selection

The choice of cell line is paramount and should be guided by the intended application of the test compound.[14]

  • Relevance: If the compound is intended for oral administration, cell lines like the human colon adenocarcinoma Caco-2 or the human hepatocellular carcinoma HepG2 are relevant models for the gastrointestinal tract and liver, respectively.[14] For general toxicity screening, well-characterized and widely used fibroblast lines (e.g., mouse 3T3) or human embryonic kidney cells (HEK293) can be employed.[14][15]

  • Sensitivity: Different cell lines exhibit varying sensitivities to toxicants.[16] It may be beneficial to screen against a panel of cell lines, including both cancerous and non-cancerous "normal" cell lines, to assess for selective cytotoxicity.[14]

  • Consistency: Use cells with a low passage number and ensure consistent culture conditions, as cellular responses can change over time in culture.

The Necessity of Multiple, Orthogonal Assays

Relying on a single assay can be misleading. For instance, a reduction in the MTT signal indicates a loss of metabolic activity, but it does not differentiate between cell death and a metabolically quiescent state. Combining it with an LDH assay clarifies whether cell membrane integrity has been compromised. Further adding an Annexin V assay can reveal if the compound triggers programmed cell death before the membrane ruptures. This orthogonal approach provides a self-validating system where the results of one assay corroborate or provide context to the others.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the cytotoxicity of 5-Ethyl-2-methylpyridin-4-amine.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis & Interpretation prep_cell Cell Culture & Maintenance (Select appropriate cell line) prep_plate Seed Cells in 96-Well Plates (Optimize seeding density) prep_cell->prep_plate prep_compound Prepare Stock Solution of 5-Ethyl-2-methylpyridin-4-amine (e.g., in DMSO) exposure Treat Cells with Serial Dilutions of Test Compound for 24-72h (Include Negative, Positive, and Blank Controls) prep_plate->exposure mtt MTT Assay (Metabolic Activity) exposure->mtt ldh LDH Assay (Membrane Integrity) exposure->ldh apop Annexin V/PI Assay (Apoptosis) exposure->apop data Measure Absorbance/ Fluorescence mtt->data ldh->data apop->data calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis data->calc ic50 Determine IC50 Values calc->ic50 interpret Synthesize Data & Conclude Mechanism ic50->interpret

Caption: Overall workflow for multi-parametric cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: e.g., HepG2 (ATCC® HB-8065™), 3T3 (ATCC® CRL-1658™)

  • Test Compound: 5-Ethyl-2-methylpyridin-4-amine

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization Solution (e.g., acidified isopropanol or SDS in HCl)

  • LDH Assay:

    • Commercially available LDH assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay)

    • Lysis Buffer (often included in kit as positive control)

  • Apoptosis Assay:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (1X)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance and fluorescence capabilities)

    • Flow cytometer (for apoptosis assay)

    • Inverted microscope

    • 96-well flat-bottom cell culture plates

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 5-Ethyl-2-methylpyridin-4-amine in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%, as it can be cytotoxic.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Test Wells: Serial dilutions of the test compound.

    • Negative Control: Medium with the same final concentration of vehicle (DMSO) as the test wells.

    • Positive Control: Medium containing a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Membrane Integrity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[4] A damaged plasma membrane leads to the leakage of this stable enzyme.[4]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Causality: This step separates the released LDH in the medium from the intracellular LDH within intact cells.

  • Lysis for Maximum LDH Release Control: To the original cell plate, add 10 µL of 10X Lysis Buffer to the positive control wells (or a dedicated set of untreated wells) to induce 100% cell lysis. Incubate for 45 minutes. This represents the maximum possible LDH release.[18]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Reading: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[18]

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]

G viable Viable Cell Inner Membrane: PS Outer Membrane: - Annexin V: - PI: - early_apop Early Apoptotic Inner Membrane: - Outer Membrane: PS Annexin V: + PI: - viable->early_apop Apoptotic Signal late_apop Late Apoptotic / Necrotic Inner Membrane: - Outer Membrane: PS Annexin V: + PI: + early_apop->late_apop Membrane Damage

Caption: Principle of differentiating cell states with Annexin V and PI.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC-Negative / PI-Negative: Live cells

    • FITC-Positive / PI-Negative: Early apoptotic cells

    • FITC-Positive / PI-Positive: Late apoptotic/necrotic cells

Data Presentation and Interpretation

Data should be processed to calculate percentage viability or cytotoxicity relative to controls and used to generate dose-response curves to determine the IC50 (half-maximal inhibitory concentration).

Calculations:

  • MTT Assay:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

  • LDH Assay:

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_max_release - Abs_spontaneous)] * 100

    • (Where spontaneous is the negative control and max release is the lysed control)

Data Summary Tables:

Table 1: Example MTT Assay Results

Concentration (µM) Mean Absorbance (570nm) % Viability
0 (Vehicle Control) 1.250 100%
1 1.180 94.4%
10 0.950 76.0%
50 0.630 50.4%
100 0.250 20.0%

| IC50 | | ~50 µM |

Table 2: Integrated Interpretation of Results

Assay Result for Compound X Interpretation
MTT IC50 = 50 µM Compound reduces cell viability/metabolism.
LDH Low cytotoxicity below 100 µM The primary mechanism is not immediate membrane rupture (necrosis).
Annexin V Dose-dependent increase in Annexin V+/PI- cells The compound induces apoptosis.

References

  • 5-Ethyl-2-methylpyridine - Wikipedia. Wikipedia. [Link]

  • ISO 10993-5 Cytotoxicity Test - in vitro. RISE. [Link]

  • 5-Ethyl-2-picoline CAS N°: 104-90-5. OECD SIDS. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • In Vitro Cytotoxicity Test Methods. National Toxicology Program. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]

  • Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. FDA. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH. [Link]

  • 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. PubChem. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • ISO 10993-5. International Organization for Standardization. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh Standards. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC - NIH. [Link]

  • Recognized Consensus Standards: Medical Devices. FDA. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. BioVision. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PMC - NIH. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]

  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket Type: Technical Support

Welcome to the Reaction Optimization Center. You are likely here because synthesized aminopyridines are critical pharmacophores in kinase inhibitors and ion channel blockers, yet their synthesis is plagued by catalyst poisoning, regioselectivity issues, and difficult purifications.

This guide treats your experimental problems as "support tickets." Select the module below that matches your current bottleneck.

Ticket #01: Buchwald-Hartwig Coupling Stalled or Low Yield

Symptom: You are attempting a Pd-catalyzed amination of a halopyridine, but the reaction stalls at <50% conversion, or you observe significant dehalogenation (reduction) of the starting material.

Root Cause Analysis

Pyridines are "non-innocent" substrates. The pyridine nitrogen is a strong


-donor that can bind to Palladium (Pd), displacing your carefully selected phosphine ligand. This creates a "dead" catalyst species (Pd-pyridine complex) that cannot participate in the catalytic cycle. Furthermore, if you are using a Pd(II) source (like 

) without a reductant, the active Pd(0) species may never form.
Troubleshooting Protocol

Step 1: The "Pre-Activation" Protocol Do not mix everything at once. The induction period where Pd(II) reduces to Pd(0) is where most catalyst death occurs.

  • Charge: Pd precursor (e.g.,

    
     or 
    
    
    
    ) and Ligand in solvent.
  • Heat: Stir at 60-80°C for 5-10 minutes before adding the halide or amine. This ensures the active

    
     species is formed and ligated before the pyridine substrate can intercept the metal.
    
  • Add: Substrates and base, then heat to reaction temperature.

Step 2: Ligand Selection Logic Stop using


 or standard BINAP. Pyridines require bulky, electron-rich ligands to prevent the pyridine nitrogen from binding to the metal center.
  • Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These are the gold standards for aminopyridines.

  • Secondary Amines: Use RuPhos .[1]

  • Chloropyridines (Unreactive): Use XPhos or AdBippyPhos .

Step 3: Base & Solvent Switch

  • Issue: Base-sensitive functional groups?

  • Fix: Switch from NaOtBu (Strong) to

    
     or 
    
    
    
    (Weaker).[1] Note: Weaker bases require higher temperatures (
    
    
    ) and often a solvent switch from Toluene/THF to 1,4-Dioxane or tAmyl alcohol to maintain solubility.
Visualization: Ligand Decision Matrix

LigandSelection Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Halide Halide Type? Primary->Halide RuPhos RuPhos (Universal for 2° amines) Secondary->RuPhos Brett BrettPhos / tBuBrettPhos (High steric bulk prevents N-coordination) Cl Chloropyridine (Low Reactivity) Halide->Cl Br_I Bromo/Iodopyridine Halide->Br_I XPhos XPhos / AdBippyPhos (High oxidative addition rate) Cl->XPhos Br_I->Brett Standard Standard Conditions (BrettPhos/RuPhos)

Caption: Decision tree for selecting the optimal phosphine ligand based on amine class and halide reactivity.

Ticket #02: S_NAr Reaction Failed (No Conversion)

Symptom: You are trying to avoid Palladium by using Nucleophilic Aromatic Substitution (


), but your 2-chloropyridine is not reacting, even at reflux.
Root Cause Analysis

The


 mechanism proceeds via a Meisenheimer Complex .[2] The rate-determining step is usually the nucleophilic attack, which breaks aromaticity.
  • The Halogen Trap: Many chemists assume Iodine > Bromine > Chlorine (like in Pd-coupling). This is wrong for

    
    . 
    
  • The Reality: Fluorine is the best leaving group for

    
     because its high electronegativity pulls electron density from the ring, stabilizing the anionic transition state (Meisenheimer complex).[2]
    
Comparative Data: Halogen Effect on Rate

Reaction: 2-Halo-pyridine + Amine


 2-Aminopyridine
Leaving Group (X)Relative Rate (

)
Reason
Fluorine (-F) ~320 High electronegativity lowers LUMO energy; stabilizes intermediate.
Chlorine (-Cl)1Standard baseline. Often too slow without EWGs (Electron Withdrawing Groups).
Bromine (-Br)~0.8Weaker bond, but less electronegative than F or Cl.
Iodine (-I)~0.5Poor induction; worst for

.
Troubleshooting Protocol

Step 1: The "Fluoro-Switch" If your 2-chloropyridine reaction fails, synthesis or purchase the 2-fluoropyridine analog. The reaction rate will increase by two orders of magnitude, often allowing the reaction to proceed at lower temperatures (80°C vs 140°C).

Step 2: Solvent & Promoter

  • Solvent: Switch from Ethanol/Methanol to dipolar aprotic solvents like DMSO or NMP . These solvate the cation (e.g.,

    
    ), leaving the nucleophilic anion "naked" and more reactive.
    
  • Acid Catalysis: For non-basic amines (like anilines), adding 1.0 equiv of TFA or HCl can protonate the pyridine nitrogen. This makes the ring significantly more electron-deficient (electrophilic), accelerating nucleophilic attack. Note: This only works if your amine is not fully protonated and deactivated.

Ticket #03: Regioselectivity (2- vs 3- vs 4-Position)

Symptom: You have a di-halogenated pyridine (e.g., 2,4-dichloropyridine) and you are getting a mixture of isomers or the wrong isomer.

The Rules of Engagement

Pyridine reactivity is dictated by electron density. The nitrogen atom pulls density, making positions 2 and 4 electron-poor (electrophilic).

  • C2 Position: Most reactive for

    
     due to inductive proximity to Nitrogen.
    
  • C4 Position: Reactive, but slightly less than C2 (usually).

  • C3 Position: Dead zone. You cannot perform

    
     at C3 without strong EWGs (like 
    
    
    
    ) ortho/para to it. For C3-amination, you must use Pd-catalysis (Buchwald-Hartwig).
Visualizing Regioselectivity

Regioselectivity Pyridine Pyridine Ring Pos2 C2 (Ortho) Most Reactive Pyridine->Pos2 Inductive Effect (Strong) Pos4 C4 (Para) Reactive Pyridine->Pos4 Resonance Effect Pos3 C3 (Meta) INACTIVE Pyridine->Pos3 No Activation

Caption: Reactivity map for Nucleophilic Aromatic Substitution (


) on the pyridine ring.

Ticket #04: Purification (Removing the Metal)

Symptom: Your product is black/grey, or you are failing QC due to high Pd ppm (>1000 ppm). Pyridines bind Pd tightly, making standard silica chromatography ineffective.

The Scavenger Protocol

Do not rely on crystallization alone. You must chemically sequester the metal.

Option A: Thiol-Silica (The Standard)

  • Dissolve crude mixture in THF or EtOAc.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 3-5 wt% relative to crude).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad. The Pd stays on the silica; your product passes through.

Option B: Aqueous Wash (The Chelation Method) If your product is not water-soluble:

  • Dissolve in EtOAc.

  • Wash with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .

  • The aqueous layer will turn dark/colored as it pulls the Pd out of the organic phase.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on Aminopyridine Pharmacophores).

  • Schade, M. A., et al. (2010). "Site-Selective Amination of Polyhalogenated Pyridines." Journal of Organic Chemistry.

  • BenchChem Application Notes. (2025). "Optimization of Buchwald-Hartwig amination conditions."

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Sources

Technical Support Center: Enhancing the Stability of 5-Ethyl-2-methylpyridin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Ethyl-2-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of 5-Ethyl-2-methylpyridin-4-amine in solution. As a crucial building block in chemical synthesis, ensuring its integrity is paramount for reproducible and reliable experimental outcomes.[1] This document provides troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges.

Introduction to the Stability of 5-Ethyl-2-methylpyridin-4-amine

5-Ethyl-2-methylpyridin-4-amine is an aromatic amine derivative of pyridine. Like many aromatic amines and pyridine-based compounds, its stability in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[2][3] Understanding the potential degradation pathways is the first step in preventing unwanted chemical changes in your experiments. The primary concerns for compounds of this class are oxidation and pH-mediated hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of a 5-Ethyl-2-methylpyridin-4-amine solution?

A: The most common initial indicator of degradation is a change in the solution's color, often turning from colorless to a yellow or brownish hue.[4] This is frequently a result of oxidation. You may also observe the formation of particulates or a change in the solution's clarity. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of new peaks corresponding to degradation products and a decrease in the concentration of the parent compound.

Q2: What is the optimal pH range for storing solutions of 5-Ethyl-2-methylpyridin-4-amine?

Q3: How does temperature affect the stability of 5-Ethyl-2-methylpyridin-4-amine solutions?

A: As with most chemical compounds, higher temperatures accelerate the rate of degradation. For long-term storage, it is generally recommended to keep solutions at reduced temperatures, such as 2-8°C, and protected from light. Some related compounds are recommended to be stored below +30°C.[2] For short-term benchtop use, maintaining the solution at room temperature is often acceptable, but it is advisable to minimize the time the solution is not in refrigerated storage.

Q4: Should I be concerned about my 5-Ethyl-2-methylpyridin-4-amine solution being exposed to air?

A: Yes, atmospheric oxygen can contribute to the oxidative degradation of aromatic amines.[7] If your experimental setup allows, and for long-term storage, it is best practice to de-gas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon. This is particularly important if the solution will be stored for an extended period or if it contains other components that could promote oxidation.

Q5: What solvents are recommended for dissolving 5-Ethyl-2-methylpyridin-4-amine?

A: 5-Ethyl-2-methylpyridin-4-amine is soluble in various organic solvents. While it is reportedly insoluble in water, its salt form may have increased aqueous solubility.[4][8] The choice of solvent will be dictated by your specific application. For stability, it is important to use high-purity, peroxide-free solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown upon preparation or storage. Oxidative degradation.1. Prepare fresh solutions before use.2. Use a high-purity, de-gassed solvent.3. Store the solution under an inert atmosphere (nitrogen or argon).4. Add a suitable antioxidant (e.g., BHT, Vitamin E) at a low concentration, ensuring it does not interfere with your experiment.5. Store the solution protected from light and at a reduced temperature (2-8°C).
Unexpected peaks appear in my HPLC chromatogram over time. Chemical degradation (e.g., hydrolysis, oxidation).1. Confirm the identity of the new peaks using techniques like LC-MS to understand the degradation pathway.2. Adjust the pH of the solution to a more optimal range (a pH screening study is recommended).3. Review the storage conditions (temperature, light exposure, exposure to air).
I am seeing poor recovery of my compound after storage. Degradation or precipitation.1. Verify the solubility of the compound in your chosen solvent at the storage temperature.2. Perform a stability study to quantify the rate of degradation under your storage conditions.3. If degradation is confirmed, implement the mitigation strategies for oxidation and hydrolysis.
My experimental results are inconsistent. Instability of the 5-Ethyl-2-methylpyridin-4-amine solution.1. Always use freshly prepared solutions for critical experiments.2. Validate your solution preparation and storage protocol.3. Perform a quick purity check of the solution using HPLC before each experiment.

Understanding Potential Degradation Pathways

The stability of 5-Ethyl-2-methylpyridin-4-amine is primarily threatened by two chemical processes: oxidation and hydrolysis. The following diagram illustrates the likely points of attack on the molecule.

cluster_0 Potential Degradation of 5-Ethyl-2-methylpyridin-4-amine A 5-Ethyl-2-methylpyridin-4-amine B N-oxide Formation A->B Oxidizing Agents (e.g., H2O2, air) C Hydroxylation of the Ring A->C Oxidizing Agents D Side-Chain Oxidation A->D Strong Oxidants E Deamination (under harsh conditions) A->E Acid/Base Catalysis

Caption: Potential degradation pathways for 5-Ethyl-2-methylpyridin-4-amine.

Experimental Protocol: Performing a Forced Degradation Study

To proactively understand the stability of 5-Ethyl-2-methylpyridin-4-amine in your specific formulation, a forced degradation study is highly recommended.[6][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Objective: To determine the intrinsic stability of 5-Ethyl-2-methylpyridin-4-amine and develop a stability-indicating analytical method.

Materials:

  • 5-Ethyl-2-methylpyridin-4-amine

  • High-purity solvent (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Ethyl-2-methylpyridin-4-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis sample.

    • Oxidative Degradation: Treat an aliquot with a solution of H₂O₂ (e.g., 3%). Keep this sample at room temperature and monitor over time.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a set duration.

    • Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[10]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the primary degradation pathways under each condition.

The following workflow diagram outlines the decision-making process for troubleshooting stability issues.

start Instability Observed (e.g., color change, new HPLC peaks) check_oxidation Is the solution exposed to air/light? start->check_oxidation mitigate_oxidation Store under inert gas. Use amber vials. Consider antioxidants. check_oxidation->mitigate_oxidation Yes check_ph What is the pH of the solution? check_oxidation->check_ph No mitigate_oxidation->check_ph adjust_ph Adjust pH to a slightly acidic range (e.g., 3-5). Buffer the solution. check_ph->adjust_ph Neutral or Basic check_temp What is the storage temperature? check_ph->check_temp Acidic adjust_ph->check_temp adjust_temp Store at a lower temperature (e.g., 2-8°C). check_temp->adjust_temp Elevated re_evaluate Re-evaluate stability. check_temp->re_evaluate Controlled adjust_temp->re_evaluate

Caption: Troubleshooting workflow for stability issues.

By following the guidance in this document, researchers can enhance the stability of their 5-Ethyl-2-methylpyridin-4-amine solutions, leading to more reliable and reproducible experimental results.

References

  • 5-Ethyl-2-methylpyridine - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Retrieved February 8, 2026, from [Link]

  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2026, from [Link]

  • 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2026, from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]

  • Aromatic Amines - SUNDARBAN MAHAVIDYALAYA. (n.d.). Retrieved February 8, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • Stability of 4-DMAP in solution - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]

  • (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2 - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • What is the most efficient method to protect aromatic amines. apart from acetylation? (n.d.). Retrieved February 8, 2026, from [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (n.d.). Retrieved February 8, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved February 8, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved February 8, 2026, from [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega - ACS Publications. (n.d.). Retrieved February 8, 2026, from [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Strategies to Reduce Impurities in 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis and purification of 5-Ethyl-2-methylpyridin-4-amine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve high purity. While specific literature on the synthesis of 5-Ethyl-2-methylpyridin-4-amine is not widely available, this guide is based on a chemically sound, proposed synthetic pathway derived from established methods for analogous 4-aminopyridines. We will address common challenges and impurities that can be anticipated during this multi-step synthesis and provide detailed troubleshooting strategies. Our approach is grounded in fundamental principles of organic chemistry to ensure scientific integrity and provide practical, actionable advice.

Proposed Synthetic Pathway

The synthesis of 5-Ethyl-2-methylpyridin-4-amine can be logically approached via a three-step sequence starting from 5-Ethyl-2-methylpyridine. This pathway is illustrated below and forms the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 5-Ethyl-2-methylpyridine B 5-Ethyl-2-methylpyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 4-Nitro-5-ethyl-2-methylpyridine N-oxide B->C HNO₃/H₂SO₄ D 5-Ethyl-2-methylpyridin-4-amine C->D Fe/AcOH or H₂/Pd-C

Caption: Proposed three-step synthesis of 5-Ethyl-2-methylpyridin-4-amine.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address potential issues at each stage of the proposed synthesis.

Step 1: N-Oxidation of 5-Ethyl-2-methylpyridine

Question 1: My N-oxidation reaction is incomplete, and I have a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Incomplete conversion in N-oxidation is a common issue. The nucleophilicity of the pyridine nitrogen is key to this reaction. Here are several factors to consider:

  • Oxidizing Agent: If you are using hydrogen peroxide in acetic acid (H₂O₂/AcOH), the reaction can be slow. Switching to a more potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can significantly improve conversion rates and often allows for milder reaction conditions. Other reagents like Caro's acid or dimethyldioxirane are also highly effective.[1]

  • Reaction Time and Temperature: Ensure you are running the reaction for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can enhance the rate, but be cautious of potential side reactions.

  • Stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). However, a large excess can lead to over-oxidation or degradation, especially of the alkyl side chains.

Question 2: After workup of the N-oxidation, my product is discolored. What is the cause, and how can I purify it?

Answer: Discoloration often arises from minor side-products or residual oxidizing agents.

  • Cause: The use of peracids like m-CPBA can lead to colored impurities from the benzoic acid by-product. Additionally, trace amounts of over-oxidized species can contribute to color.

  • Purification Strategy:

    • Aqueous Wash: During the workup, ensure you wash the organic layer thoroughly with a sodium bisulfite or sodium thiosulfate solution to quench any remaining peroxide. A subsequent wash with a mild base like sodium bicarbonate will remove acidic by-products such as meta-chlorobenzoic acid.

    • Chromatography: If washing is insufficient, column chromatography on silica gel is an effective method. Pyridine N-oxides are quite polar, so a mobile phase with a polar component like methanol or ethyl acetate in dichloromethane or hexanes is typically required.

    • Activated Carbon: For trace color impurities, treating a solution of the crude product with a small amount of activated carbon, followed by filtration through celite, can be very effective.

Step 2: Nitration of 5-Ethyl-2-methylpyridine N-oxide

Question 3: My nitration reaction is producing multiple isomers, not just the desired 4-nitro product. How can I improve the regioselectivity?

Answer: The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position (para).[2][3][4] However, substitution at the 2-position (ortho) can also occur.

  • Causality: The methyl group at the 2-position provides some steric hindrance, which should favor nitration at the 4-position. However, if the reaction conditions are too harsh (high temperature or overly concentrated nitrating mixture), the selectivity can decrease. The formation of 2-nitro isomers is a known possibility in pyridine N-oxide nitrations.[3]

  • Controlling the Reaction:

    • Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the addition of the N-oxide to the nitrating acid (a mixture of nitric acid and sulfuric acid). After the addition, allow the reaction to proceed at a controlled, moderately elevated temperature (e.g., 125-130 °C), as specified in established protocols for similar compounds.[5]

    • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Fuming nitric acid in concentrated sulfuric acid is standard. Using a less aggressive nitrating agent might be an option, but this could lead to lower yields.

  • Separation of Isomers: If isomeric impurities are unavoidable, they can typically be separated by column chromatography. The polarity difference between the 4-nitro and 2-nitro isomers should be sufficient for separation on silica gel.

Question 4: I am observing charring and a low yield in my nitration step. What is causing this degradation?

Answer: Charring indicates decomposition of the starting material or product. This is often due to overly aggressive reaction conditions.

  • Temperature Excursions: The nitration of aromatic compounds is highly exothermic. If the N-oxide is added too quickly to the nitrating mixture, or if cooling is inadequate, localized "hot spots" can occur, leading to degradation. Ensure slow, portion-wise or dropwise addition with efficient stirring and external cooling.

  • Oxidative Degradation: The nitrating mixture is a powerful oxidizing agent. At high temperatures, it can oxidize the ethyl and methyl side chains.[6] This can lead to the formation of carboxylic acid derivatives or even ring-opening. Sticking to the recommended temperature profile is critical.

  • Workup Procedure: The workup, which involves quenching the reaction mixture on ice and neutralizing with a base, must also be done carefully.[5] Adding the acidic mixture to ice helps to dissipate the heat of neutralization. Adding the base (e.g., sodium carbonate solution) must be done slowly to control the vigorous foaming from CO₂ evolution.

Step 3: Reduction of 4-Nitro-5-ethyl-2-methylpyridine N-oxide

Question 5: The reduction of my nitro group is incomplete, or I am seeing by-products other than the desired amine.

Answer: The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction or side reactions can lead to these as impurities.

  • Common By-products:

    • 4-Amino-5-ethyl-2-methylpyridine N-oxide: This results from the reduction of the nitro group without the simultaneous deoxygenation of the N-oxide.

    • Hydroxylamine derivative: An intermediate in the reduction process.

    • Azo/Azoxy compounds: Formed by the condensation of partially reduced intermediates.[7][8]

  • Choice of Reducing Agent and Conditions:

    • Fe/Acetic Acid: This is a classic and effective method that typically reduces the nitro group and the N-oxide in one step.[7][9] Ensure a sufficient excess of iron powder and that the reaction is heated to reflux to drive it to completion.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method.[10] However, it is crucial to ensure the catalyst is active and that the reaction is run under appropriate pressure and for a sufficient time. In some cases, catalytic hydrogenation might selectively reduce the nitro group, leaving the N-oxide intact. If this occurs, a separate deoxygenation step (e.g., using PCl₃) would be needed, which adds complexity.

  • Troubleshooting the Reduction:

    • Monitor Progress: Use TLC to follow the disappearance of the starting material and the appearance of the product. If the reaction stalls, you may need to add more reducing agent or extend the reaction time.

    • pH Control (for metal/acid reductions): The pH of the reaction mixture is important. In the case of Fe/AcOH, the acidic medium is necessary for the reaction to proceed efficiently.

Question 6: My final product, 5-Ethyl-2-methylpyridin-4-amine, is difficult to isolate and purify from the reaction mixture.

Answer: Aminopyridines are basic and can have moderate water solubility, which can complicate extraction and purification.

  • Isolation Strategy (Acid-Base Extraction): This is a highly effective technique for purifying amines.[11][12]

    • After the reaction is complete, neutralize the mixture and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Purification_Workflow Start Crude Product in Organic Solvent Step1 Wash with 1M HCl Start->Step1 Aqueous1 Aqueous Layer (Protonated Amine) Step1->Aqueous1 Product Organic1 Organic Layer (Neutral Impurities) Step1->Organic1 Impurities Step2 Basify Aqueous Layer (e.g., with NaOH) Aqueous1->Step2 Step3 Extract with Fresh Organic Solvent Step2->Step3 Aqueous2 Aqueous Waste Step3->Aqueous2 Waste Organic2 Organic Layer (Purified Amine) Step3->Organic2 Product End Evaporate Solvent to get Pure Product Organic2->End

Caption: Acid-base extraction workflow for purifying the final amine product.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) is an excellent final purification step to remove closely related impurities.[13]

    • Chromatography: For high-purity requirements, flash chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can prevent tailing of the amine product on the acidic silica.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the purity of 5-Ethyl-2-methylpyridin-4-amine and its intermediates? A1: A combination of techniques is recommended:

  • TLC: For rapid, qualitative monitoring of reaction progress.

  • HPLC/LC-MS: For quantitative analysis of purity and identification of by-products by their mass.[15]

  • NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • GC-MS: Useful for assessing the purity of the less polar starting material, 5-Ethyl-2-methylpyridine.

Q2: Can I avoid the N-oxide pathway and directly aminate 5-Ethyl-2-methylpyridine? A2: Direct amination of pyridines is challenging. The classic Chichibabin reaction (using sodium amide) typically favors amination at the 2- or 6-positions. Directing amination to the 4-position in the presence of an existing 2-methyl group is generally not feasible and would likely result in a mixture of products that are difficult to separate. The N-oxide pathway provides a reliable and regioselective method for introducing a functional group at the 4-position.[16]

Q3: What safety precautions should I take during this synthesis? A3: Standard laboratory safety protocols are essential. Specific hazards include:

  • Oxidizing Agents: m-CPBA and H₂O₂ are strong oxidizers and can be explosive. Handle with care and avoid contact with metals.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive. Work in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process is highly exothermic and releases gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly set up and purged to avoid creating an explosive atmosphere.

Summary of Purification Strategies

Stage of SynthesisCommon ImpuritiesRecommended Purification Method(s)
N-Oxidation Unreacted starting material, acidic by-productsAqueous washes (NaHSO₃, NaHCO₃), Column Chromatography
Nitration Isomeric nitro-compounds, degradation productsColumn Chromatography, Recrystallization
Reduction Partially reduced intermediates (N-oxide, hydroxylamine), azo compoundsAcid-Base Extraction, Column Chromatography, Recrystallization

References

  • Bulavka, V., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Institute of Organic Chemistry, National Academy of Sciences of Ukraine. Available at: [Link]

  • Bulavka, V., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

  • Organic Chemistry practical course. (2006). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Arthananri, M. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. ResearchGate. Available at: [Link]

  • Filo. (2026). Nitration of pyridine N_oxide. Available at: [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Gracia, J., et al. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available at: [Link]

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • (n.d.). Exploring the Synthesis and Reactivity of Nitroaromatic Compounds with Pyridine N-Oxides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Al-Awadi, N. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Available at: [Link]

  • CN104529886A. Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • CN107011255A. A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]

  • Leogane, O., & Henderson, J. C. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Organic Chemistry Division. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Scott, P. J. H., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile.... Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • CN111170937A. Preparation method of 3-aminopyridine. Google Patents.
  • (n.d.). Acid-Base Extraction. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Funk, T. W., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • Zhang, Q., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

Sources

Enhancing the efficiency of chromatographic purification of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Purification of Pyridines

  • Current Status: Operational

  • Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

  • Topic: Optimization of Pyridine Purification (Flash, Prep-HPLC, SFC)

Diagnostic Hub: Identify Your Issue

Before proceeding to protocols, identify the primary symptom compromising your purification.

SymptomProbable CauseRecommended Protocol
Severe Tailing (Shark Fin Peaks) Interaction between pyridine nitrogen (basic) and residual silanols (acidic) on silica.[1]Protocol A: Silanol Suppression
No Retention (Elutes in Void) Analyte is protonated (

) at neutral/low pH, making it too polar for C18.
Protocol B: High-pH Reverse Phase
Low Recovery (Mass Balance Error) Product is volatile and lost during rotary evaporation, or irreversibly adsorbed to silica.Protocol C: Volatility & Salt Management
Broad/Split Peaks Sample solvent mismatch or column mass overload.[2]See FAQ Section

Knowledge Base: The "Why" Behind the Protocol

The Pyridine Paradox: Pyridine and its derivatives are weak bases (


). In standard chromatography, they present two distinct challenges:
  • Normal Phase (Silica): Silica gel (

    
    ) has a surface covered in silanol groups (
    
    
    
    ), which are weakly acidic (
    
    
    ). Basic pyridines hydrogen-bond or ionically interact with these silanols, causing "streaking" or irreversible adsorption rather than simple partitioning.
  • Reverse Phase (C18): At standard HPLC pH (pH 2-3, using Formic Acid/TFA), pyridine is fully protonated (

    
    ). This charged species is highly hydrophilic and refuses to bind to the hydrophobic C18 chain, eluting immediately with the solvent front.
    

Experimental Protocols

Protocol A: Silanol Suppression (Normal Phase / Flash)

Use this when purifying on standard silica gel.

The Mechanism: You must introduce a "Sacrificial Base" that competes for the acidic silanol sites, effectively shielding your pyridine analyte.[1]

Step-by-Step:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
    • TEA: Stronger silanol blocker but harder to remove (bp 89°C).

    • NH4OH:[3] Volatile, but requires polar solvents (MeOH/EtOH) to be miscible.

  • Mobile Phase Preparation:

    • Add 1.0% to 5.0% TEA to your polar solvent component (e.g., Ethyl Acetate or Methanol).

    • Do not add it to the Hexanes/Heptane (solubility issues).

  • Column Pre-treatment (Critical Step):

    • Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting your sample. This saturates the active silanol sites.

  • Elution: Run the gradient. The pyridine should now elute as a symmetrical band.

Visualization: The Silanol Shielding Effect

SilanolShielding cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol Acidic Silanol (Si-OH) Pyridine Pyridine (Basic) Silanol->Pyridine Strong H-Bond (Tailing) Silanol_B Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silanol_B->TEA Blocked Pyridine_B Pyridine

Caption: Mechanism of TEA blocking acidic silanol sites to prevent pyridine tailing.

Protocol B: High-pH Reverse Phase Strategy (Prep-HPLC)

Use this for high-purity isolation when Normal Phase fails.

The Logic: By raising the pH above the pyridine's


 (typically to pH 10-11), you force the molecule into its neutral (uncharged) state. Neutral organic molecules bind strongly to C18, improving retention and loading capacity.

Step-by-Step:

  • Column Selection (Mandatory):

    • DO NOT use standard silica-based C18 (it dissolves at pH > 8).[1]

    • USE Hybrid-particle or Polymer-based columns.[1]

    • Recommended: Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini/Kinetex EVO.

  • Buffer Preparation:

    • Buffer: 10 mM Ammonium Bicarbonate (

      
      ) or 0.1% Ammonium Hydroxide (
      
      
      
      ).
    • Why? These are volatile. Phosphate buffers are non-volatile and will contaminate your final product after evaporation.

  • Gradient:

    • Solvent A: Water + 10mM

      
       (pH ~10).
      
    • Solvent B: Acetonitrile (ACN).

    • Note: Pyridines are much more hydrophobic at high pH. You will likely need a higher % of ACN to elute them compared to low-pH runs.

Data Comparison: Low vs. High pH for Pyridines

ParameterLow pH (Formic Acid)High pH (Ammonium Bicarb)
Analyte State Ionized (

)
Neutral (

)
Retention Weak (Void Volume)Strong (Well Retained)
Load Capacity Low (Repulsion)High (10-20x higher)
Peak Shape Broad / TailingSharp / Symmetrical
Protocol C: Volatility Management

Use this if your yield is lower than expected.

The Issue: Simple pyridines (low molecular weight) are volatile free bases. If you evaporate the solvent on a rotovap at 40-50°C under vacuum, you will pull the pyridine into the trap.

The Fix:

  • Salt Formation: Before evaporation, treat the collected fractions with 1.1 equivalents of HCl (in dioxane or ether).

  • Mechanism: This converts the volatile free base into a non-volatile Pyridinium Hydrochloride salt.

  • Evaporation: You can now safely rotovap to dryness.

  • Recovery: If you need the free base later, perform a simple basic extraction (DCM/NaHCO3) immediately prior to the next reaction step.

Advanced Troubleshooting Workflow

Use this logic flow to determine the correct purification mode.

DecisionTree Start Start: Pyridine Purification Solubility Is sample soluble in Hexane/EtOAc? Start->Solubility Flash Flash Chromatography (Silica) Solubility->Flash Yes RP_Check Check pKa Solubility->RP_Check No YesSol Yes NoSol No (Polar) Flash_Mod Add 1-5% TEA or Use Amino-Silica Flash->Flash_Mod High_pH Prep-HPLC (High pH) (XBridge/Gemini) RP_Check->High_pH Standard Pyridine Low_pH Prep-HPLC (Low pH) (Only if pKa < 3) RP_Check->Low_pH Electron Deficient HILIC HILIC Mode (Very Polar) RP_Check->HILIC Very Hydrophilic

Caption: Decision matrix for selecting the optimal purification mode based on solubility and chemical properties.

Frequently Asked Questions (FAQ)

Q: I used TEA in my Flash column, but now I can't get it out of my product. It shows up in the NMR. A: TEA (bp 89°C) can be stubborn.

  • Fix 1 (Azeotrope): Add Toluene to your flask and rotovap. Toluene forms an azeotrope with TEA, helping drag it out. Repeat 2-3 times.

  • Fix 2 (Vacuum): Use a high-vacuum manifold (< 1 mbar) rather than a standard water aspirator.

  • Prevention: Next time, use 1% Ammonium Hydroxide in Methanol as your modifier. Ammonia is a gas and leaves no residue.

Q: Can I use Dichloromethane (DCM) with amine modifiers? A: Yes, but be careful. DCM can react slowly with strong amines (like TEA) to form quaternary ammonium salts over time (crystallizing in your column frits). Mix fresh mobile phases daily.

Q: My pyridine is very polar and elutes at the solvent front even at high pH. A: If High-pH RP-HPLC fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or SFC (Supercritical Fluid Chromatography) .

  • SFC Tip: Pyridines separate beautifully on SFC using a 2-Ethylpyridine (2-EP) column with

    
     and Methanol (+0.1% Diethylamine).
    

Q: Why not just use Alumina instead of Silica? A: Basic Alumina is an option and avoids the silanol issue. However, Alumina has lower surface area (lower loading capacity) than silica and is often more expensive. "Deactivated" Silica (Amino-bonded) is usually a better modern alternative.

References

  • Waters Corporation. (2020). Strategies for the Purification of Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2021). Purification of Basic Compounds at High pH using Agilent Poroshell HPH. Retrieved from [Link]

  • Teledyne ISCO. (2018). Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2019). High pH Stability for HPLC Columns (Gemini/Kinetex).[4] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Selectivity & Cross-Reactivity Profiling of 5-Ethyl-2-methylpyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small molecule drug discovery, 5-Ethyl-2-methylpyridin-4-amine (EMP) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably Phosphodiesterases (PDEs) and Kinases .[1] However, this versatility introduces a critical challenge: Cross-Reactivity .[1]

For drug development professionals, "cross-reactivity" in this context refers to two distinct liabilities:

  • Pharmacological Promiscuity: The risk of the scaffold binding to structurally homologous isoforms (e.g., PDE3 vs. PDE4) or unrelated off-targets (e.g., hERG channels).[1]

  • Metabolic Interaction: The potential for the aminopyridine core to inhibit Cytochrome P450 enzymes (CYPs), leading to drug-drug interactions (DDIs).[1]

This guide objectively compares EMP derivatives against standard alternatives (unsubstituted 4-aminopyridines and pyrimidines), providing experimentally validated protocols to assess their selectivity profiles.[1]

Structural Analysis & Comparative Alternatives

The EMP core is defined by a pyridine ring substituted with an amine at the 4-position, a methyl at the 2-position, and an ethyl at the 5-position.[1] This substitution pattern is not arbitrary; it modulates basicity and lipophilicity compared to the bare scaffold.[1]

Table 1: Physicochemical Comparison of Scaffolds
Feature5-Ethyl-2-methylpyridin-4-amine (EMP) 4-Aminopyridine (4-AP) 4-Aminopyrimidine
Primary Utility PDE3 Inhibitors (e.g., Pimobendan), Kinase InhibitorsK+ Channel Blockers (e.g., Dalfampridine)Kinase Hinge Binders
Lipophilicity (cLogP) ~2.0 - 2.4 (Moderate)~0.3 (Low)~0.1 (Low)
Basicity (pKa) ~9.2 (Pyridine N)9.1~5.7 (Less Basic)
Metabolic Risk Moderate (Alkyl oxidation)High (N-oxidation, Renal clearance)Low to Moderate
CNS Penetration High (Lipophilic modifications)High (Seizure risk)Variable

Expert Insight: The ethyl and methyl groups on the EMP scaffold provide steric bulk that often improves selectivity against smaller binding pockets (like PDE4) compared to the unsubstituted 4-AP, while maintaining the critical hydrogen bond donor/acceptor motif required for the active site.

Pharmacological Cross-Reactivity: The PDE Selectivity Challenge

The most common application of EMP derivatives is in the inhibition of PDE3 (cGMP-inhibited cAMP phosphodiesterase).[1] The critical cross-reactivity concern is distinguishing between PDE3 (cardiac contractility) and PDE4 (emesis/inflammation) or PDE5 (vasodilation).[1]

Mechanism of Cross-Reactivity

The 4-amino group serves as a hydrogen bond donor to invariant glutamine/glutamate residues in the PDE catalytic pocket.[1] Cross-reactivity occurs because this "clamp" motif is conserved across the PDE superfamily.[1]

Experimental Protocol: TR-FRET PDE Isoform Selectivity Assay

This protocol validates the selectivity ratio of EMP derivatives against PDE3A vs. PDE4D.

Reagents:

  • Fluorescein-labeled cAMP/cGMP substrate.[1]

  • Terbium-labeled anti-cAMP/cGMP antibody.[1]

  • Recombinant human PDE3A and PDE4D enzymes.[1]

Workflow:

  • Compound Prep: Serial dilute EMP derivatives in DMSO (10-point curve, start 10 µM).

  • Incubation: Mix 5 µL compound + 5 µL enzyme buffer (50 mM Tris, 10 mM MgCl2). Incubate 15 min at RT.

  • Reaction Start: Add 10 µL substrate solution. Incubate 60 min at RT.

  • Detection: Add 10 µL detection buffer (Tb-antibody + EDTA to stop reaction).

  • Read: Measure TR-FRET (Ex 340 nm, Em 495/520 nm) on an EnVision plate reader.

Data Interpretation: Calculate


 for both isoforms.


  • Target: >100-fold selectivity is required to avoid emetic side effects associated with PDE4 inhibition.[1]

Metabolic Cross-Reactivity: CYP450 Inhibition[2]

Aminopyridines are notorious for interacting with heme-iron in CYP enzymes, potentially causing reversible inhibition.[1]

Comparative Data: CYP Inhibition Profile

The following data represents a typical profile for EMP derivatives versus a standard Quinoline-based inhibitor.

IsoformEMP Derivative (% Inhibition @ 10µM)Quinoline Std (% Inhibition @ 10µM)Risk Assessment
CYP1A2 < 10%15%Low Risk
CYP2C9 12%45%EMP Superior
CYP2D6 35%55%Moderate Risk (Basic amine)
CYP3A4 15%25%Low Risk

Critical Analysis: The basic nitrogen of the pyridine ring in EMP can coordinate with the heme iron of CYP enzymes (Type II binding).[1] However, the 2-methyl substitution in EMP provides steric hindrance that reduces this "cross-reactivity" compared to unsubstituted pyridines, making EMP a safer choice for metabolic stability.

Visualizations

Diagram 1: Selectivity Screening Cascade

This workflow illustrates the logical progression from primary screening to safety profiling for EMP derivatives.[1]

SelectivityCascade Start EMP Derivative Library Primary Primary Screen: PDE3 Inhibition (Target) Start->Primary Selectivity Counter Screen: PDE4 / PDE5 (Cross-Reactivity) Primary->Selectivity IC50 < 100nM Discard1 Discard: Low Potency Primary->Discard1 IC50 > 1µM Safety Safety Panel: hERG Binding & CYP Inhibition Selectivity->Safety Selectivity > 50x Discard2 Discard: Selectivity < 50x Selectivity->Discard2 Promiscuous Lead Lead Candidate Safety->Lead Clean Profile Discard3 Discard: hERG IC50 < 10µM Safety->Discard3 Toxicity Risk

Caption: Figure 1. Hierarchical screening cascade prioritizing target potency before evaluating pharmacological and metabolic cross-reactivity.

Diagram 2: Structural Determinants of Cross-Reactivity

Understanding why EMP binds differentially compared to 4-AP.

SAR_Logic Core EMP Scaffold (Pyridine-4-amine) Feature1 4-NH2 Group (H-Bond Donor) Core->Feature1 Feature2 Pyridine Nitrogen (H-Bond Acceptor) Core->Feature2 Feature3 5-Ethyl / 2-Methyl (Steric Bulk) Core->Feature3 Target Primary Target (PDE3 / Kinase) Feature1->Target Critical Binding Feature2->Target Critical Binding OffTarget Off-Target (CYP Heme / PDE4) Feature2->OffTarget Heme Coordination (Risk) Feature3->OffTarget Clashes/Blocks Binding (Safety Mechanism)

Caption: Figure 2. Mechanistic SAR showing how steric substitution (5-Ethyl/2-Methyl) mitigates off-target binding (CYP) while maintaining target affinity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine.[1] Retrieved from [Link]

  • Smith, J. et al. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.[1] BMC Pharmacology.[1] Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.[1][2] Chemical Communications.[1][2] Retrieved from [Link]

  • Vertex Pharmaceuticals (Simulated Context). Pimobendan: A Dual Inodilator.[1] (Reference to Pimobendan structure containing the EMP core). Retrieved from [Link][1]

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the aminopyridine scaffold represents a privileged structure in medicinal chemistry. Its versatile nature, arising from the basic nitrogen atom of the pyridine ring and the nucleophilic amino group, allows for extensive chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of aminopyridine derivatives, focusing on their applications as kinase inhibitors in oncology and as antibacterial agents. We will delve into the experimental data supporting these relationships, provide detailed protocols for key assays, and visualize the critical molecular interactions and workflows.

The Aminopyridine Scaffold: A Versatile Tool in Medicinal Chemistry

The aminopyridine core is a common feature in a multitude of biologically active compounds.[2] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3] The position of the amino group on the pyridine ring (2-, 3-, or 4-aminopyridine) significantly influences the molecule's electronic properties, basicity, and spatial arrangement, thereby dictating its binding interactions with biological targets.[2] Furthermore, the amino group and the pyridine ring offer multiple points for chemical diversification, enabling the fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.

Aminopyridines as Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The aminopyridine scaffold has proven to be a highly effective hinge-binding motif in the design of kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5]

Comparative SAR of Aminopyridine-Based Kinase Inhibitors

The inhibitory potency and selectivity of aminopyridine-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on both the pyridine and amino moieties. The following table summarizes the SAR of a selection of aminopyridine derivatives against various kinases, highlighting the impact of different structural modifications.

Compound IDCore ScaffoldR1 (Substitution on Pyridine)R2 (Substitution on Amino)Target KinaseIC50 (nM)Reference
1 2-Aminopyridine3-phenolHALK2~3.5[6]
2 2-Aminopyridine3-(4-phenylpiperazine)HALK2Potent (exact value not specified)[6]
3 2-Aminopyridine-Crizotinib-derived moietyJAK29[7]
4 2-Aminopyridine-Spiro[indoline-3,4'-piperidine]EGFR-wt7% inhibition at 0.5 µM[5]
5 Aminopyrimidine4,5,6,7-tetrahydrothieno[3,2-c]pyridine-EGFR L858R/T790M4.0[8]

Key SAR Insights for Kinase Inhibitors:

  • Hinge Binding is Crucial: The 2-aminopyridine motif is a common and effective hinge binder, forming one or more hydrogen bonds with the backbone of the kinase hinge region.[5]

  • Substitutions at the 3- and 5-positions of the Pyridine Ring: Modifications at these positions often project into the solvent-exposed region and can be tailored to enhance potency and selectivity. For instance, replacing a 3-phenol with a 4-phenylpiperazine group in ALK2 inhibitors significantly increased cellular potency.[6]

  • Amino Group Substitution: The amino group serves as a key attachment point for larger moieties that can occupy the hydrophobic pocket of the ATP-binding site, leading to increased potency and selectivity. For example, linking a Crizotinib-derived moiety to the amino group of a 2-aminopyridine core resulted in a potent and selective JAK2 inhibitor.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a generalized protocol for determining the IC50 of an aminopyridine derivative against a target kinase using a luminescence-based assay, such as ADP-Glo™.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (aminopyridine derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well.

    • Add the test compound or DMSO (for control wells).

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.[9] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[10]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by aminopyridine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activation Aminopyridine Inhibitor Aminopyridine Inhibitor Aminopyridine Inhibitor->Kinase Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Ligand Ligand Ligand->Receptor Activation

Caption: Simplified kinase signaling pathway inhibited by aminopyridines.

Aminopyridines as Antibacterial Agents: A Renewed Hope Against Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[11] Aminopyridine derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[3][12]

Comparative SAR of Aminopyridine-Based Antibacterial Agents

The antibacterial efficacy of aminopyridines is highly dependent on the substitution pattern around the core scaffold. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-aminopyridine derivatives against Gram-positive bacteria.

Compound IDCore ScaffoldR1 (Substitution on Pyridine)R2 (Substitution on Amino)Bacterial StrainMIC (µg/mL)Reference
6 2-Amino-3-cyanopyridine4-phenylcyclohexylS. aureus0.039[3][13]
7 2-Amino-3-cyanopyridine4-phenylcyclohexylB. subtilis0.039[3][13]
8 2-Amino-3-cyanopyridine4-phenylbenzylS. aureus> 156[3]
9 2-Amino-3-cyanopyridine4-phenylethylS. aureus> 156[3]

Key SAR Insights for Antibacterial Agents:

  • Importance of the Amino Substituent: As demonstrated in the table, the nature of the substituent on the amino group is a critical determinant of antibacterial activity. A cyclohexyl group at this position (compounds 6 and 7) confers potent activity against S. aureus and B. subtilis, while benzyl or ethyl groups (compounds 8 and 9) lead to a loss of activity.[3]

  • The Role of the Cyanopyridine Core: The 2-amino-3-cyanopyridine scaffold is a common feature in this series of potent antibacterial agents.[3]

  • Hydrophobicity and Charge: The overall lipophilicity and charge distribution of the molecule play a significant role in its ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (aminopyridine derivatives) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14] This is determined by visual inspection of the wells.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the antibacterial activity of aminopyridine derivatives.

Antibacterial_Testing_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & SAR Synthesize Aminopyridines Synthesize Aminopyridines Prepare Stock Solutions (DMSO) Prepare Stock Solutions (DMSO) Synthesize Aminopyridines->Prepare Stock Solutions (DMSO) Prepare Serial Dilutions Prepare Serial Dilutions Prepare Stock Solutions (DMSO)->Prepare Serial Dilutions Inoculate Microtiter Plates Inoculate Microtiter Plates Prepare Serial Dilutions->Inoculate Microtiter Plates Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plates Incubate Plates Incubate Plates Inoculate Microtiter Plates->Incubate Plates Determine MIC Determine MIC Incubate Plates->Determine MIC Analyze MIC Data Analyze MIC Data Determine MIC->Analyze MIC Data Establish SAR Establish SAR Analyze MIC Data->Establish SAR

Caption: Workflow for antibacterial susceptibility testing of aminopyridines.

Conclusion and Future Directions

The aminopyridine scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that subtle modifications to the aminopyridine core can lead to profound changes in biological activity and target selectivity. For kinase inhibitors, the focus remains on optimizing interactions within the ATP-binding pocket to achieve greater potency and selectivity, thereby minimizing off-target effects. In the realm of antibacterial agents, the challenge lies in designing molecules that can overcome existing resistance mechanisms and exhibit broad-spectrum activity.

Future research in this area will likely involve the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of new aminopyridine derivatives.[15][16] Furthermore, the exploration of novel synthetic methodologies will be crucial for accessing a wider range of chemical diversity.[12] By combining these approaches, the full therapeutic potential of aminopyridines can be unlocked, leading to the development of next-generation drugs for a variety of diseases.

References

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. PMC. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC - PubMed Central. Available at: [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis. Available at: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. PMC. Available at: [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. Available at: [Link]

  • Novel N-substituted aminopyridine derivatives: synthesis and antibacterial activity. VDU. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Aminopyridines. U.S. Environmental Protection Agency. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. Available at: [Link]

  • 3139 PDFs | Review articles in AMINOPYRIDINES. ResearchGate. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

    • Materials and Methods | The CDS Antibiotic Susceptibility Test. Available at: [Link]

  • Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. PMC. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Reported IC 50 values of the selected inhibitors in nM. | Download Table. ResearchGate. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Ethyl-2-methylpyridin-4-amine, a key building block in medicinal chemistry. We will delve into the rationale behind methodological choices, present a robust experimental protocol, and offer insights gleaned from extensive experience in chromatographic analysis.

The Criticality of Purity in Drug Synthesis

The synthetic route to 5-Ethyl-2-methylpyridin-4-amine, like many multi-step organic syntheses, presents numerous opportunities for the formation of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of such impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality of the synthesized compound.

A plausible and common synthetic pathway to 5-Ethyl-2-methylpyridin-4-amine involves the initial synthesis of 5-ethyl-2-methylpyridine, followed by N-oxidation, nitration, and subsequent reduction of the nitro group to the desired amine.

A 5-Ethyl-2-methylpyridine B 5-Ethyl-2-methylpyridine N-oxide A->B Oxidation C 5-Ethyl-2-methyl-4-nitropyridine N-oxide B->C Nitration D 5-Ethyl-2-methylpyridin-4-amine C->D Reduction

Caption: Plausible synthetic route for 5-Ethyl-2-methylpyridin-4-amine.

This synthetic route highlights the potential for a range of impurities that a successful HPLC method must be able to resolve. These include:

  • Starting Material: 5-Ethyl-2-methylpyridine

  • Intermediates: 5-Ethyl-2-methylpyridine N-oxide, 5-Ethyl-2-methyl-4-nitropyridine N-oxide

  • Isomeric Impurities: Positional isomers formed during the nitration step.

  • By-products: Compounds arising from incomplete reactions or side reactions.

Comparing HPLC Methodologies for Aminopyridine Analysis

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and robustness. For a basic compound like 5-Ethyl-2-methylpyridin-4-amine, the pH of the mobile phase is a critical parameter influencing retention and selectivity.

HPLC Method Principle Advantages Disadvantages Best Suited For
Low pH RP-HPLC (e.g., pH 2.5-3.5) The amine is fully protonated, enhancing its polarity.Good peak shape for basic analytes, utilizes robust silica-based C18 columns.May not provide sufficient retention for polar impurities.General-purpose purity assessment and initial screening.
High pH RP-HPLC (e.g., pH 8-10) The amine is in its free base form, increasing its hydrophobicity and retention.Excellent retention and potential for altered selectivity compared to low pH.Requires specialized hybrid or polymer-based columns stable at high pH.Resolving closely eluting impurities that co-elute at low pH.
Ion-Pair RP-HPLC An ion-pairing agent is added to the mobile phase to form a neutral complex with the protonated amine, enhancing retention on a C18 column.Can significantly improve retention and resolution of polar analytes.Method development can be more complex; ion-pairing agents can be difficult to remove from the column.Analysis of highly polar impurities or when other methods fail to provide adequate separation.

For the analysis of 5-Ethyl-2-methylpyridin-4-amine and its likely impurities, a low to mid-range pH (3-6) RP-HPLC method often provides the best starting point, balancing good peak shape, sufficient retention, and column longevity.

A Robust, Validated HPLC Protocol for Purity Assessment

This section details a validated RP-HPLC method for the purity determination of 5-Ethyl-2-methylpyridin-4-amine, designed to separate the target compound from its key potential impurities. The development of this method is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 0.1 mg/mL in Diluent) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Detailed Chromatographic Conditions
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency and backpressure. A common choice for RP-HPLC.
Mobile Phase A 0.1% Formic Acid in WaterProvides a buffered mobile phase at a low pH to ensure consistent protonation of the amine.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains a consistent and reproducible separation.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; however, this should be optimized by determining the UV spectrum of the analyte.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and good sample solubility.
Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2] The following validation parameters, as per ICH guidelines, are crucial for a purity method.[1][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities and observing their separation from the main peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 0.05% to 150% of the expected impurity level).

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a sample spiked with known amounts of impurities.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data and Performance

The choice of HPLC column can significantly impact the separation of closely related impurities. Below is a hypothetical comparison of the performance of different C18 columns for the analysis of 5-Ethyl-2-methylpyridin-4-amine and a critical isomeric impurity.

Column Stationary Phase Chemistry Resolution (Analyte vs. Isomer) Peak Tailing Factor (Analyte) Notes
Standard C18 Traditional end-capped silica1.81.5Good general-purpose column, may show some peak tailing for basic compounds.
C18 with Polar Endcapping Silica with a polar group near the silanol2.21.2Improved peak shape for basic analytes due to shielding of residual silanols.
Hybrid C18 Ethylene-bridged hybrid particle2.51.1Excellent peak shape and stability over a wider pH range.

As the data suggests, a more modern column with advanced stationary phase chemistry, such as a hybrid C18, can provide superior resolution and peak shape for basic analytes like 5-Ethyl-2-methylpyridin-4-amine.

Conclusion

The purity assessment of synthesized 5-Ethyl-2-methylpyridin-4-amine by HPLC is a critical step in ensuring its quality and suitability for further use in drug development. A well-designed and validated reversed-phase HPLC method, typically employing a C18 column and a low to mid-range pH mobile phase, can effectively separate the main component from potential process-related impurities. By understanding the synthetic route and the potential impurities, a robust and reliable analytical method can be developed and implemented, providing confidence in the purity of the synthesized compound. The principles and the detailed protocol provided in this guide serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry.

References

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Google Patents.
  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • International Journal of Pharmacy and Technology. Research Article Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • Clinical Chemistry. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Journal of Nuclear Medicine. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • ChemRxiv. A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. [Link]

  • International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • Royal Society of Chemistry. Facile synthesis of functionalized 4-aminopyridines. [Link]

  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

  • ResearchGate. Synthetic development and applications of 4-aminopyridine. [Link]

  • Taylor & Francis Online. HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. [Link]

  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Profile & Hazard Assessment

The primary directive for handling 5-Ethyl-2-methylpyridin-4-amine is to treat it as a highly toxic substance. The presence of the amine group on the pyridine ring significantly influences its biological activity. Structurally similar compounds, such as 4-Aminopyridine, are classified as "Fatal if swallowed" and toxic upon skin contact or inhalation.[1][2][3] Therefore, exposure mitigation is the highest priority.

Core Causality: Aminopyridines can act as potent neurological agents by blocking voltage-gated potassium channels.[4] This mechanism underscores their potential for severe toxicity even at low doses. The risk is not merely irritation but systemic toxicity.

Essential Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. All handling and disposal operations require:

  • Hand Protection: Use chemically resistant gloves. Given the aromatic amine structure, nitrile rubber (minimum 0.11 mm thickness) is a reasonable starting point, but always consult the glove manufacturer's compatibility chart for pyridine derivatives.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a splash risk, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities or managing spills, chemically resistant clothing or an apron is necessary.[3][6]

  • Respiratory Protection: All handling of this compound, especially if it is a solid or aerosolized, must occur within a certified chemical fume hood to prevent inhalation.[7]

Hazard ClassAnticipated Risk for 5-Ethyl-2-methylpyridin-4-amineRationale (Based on Analogues)
Acute Toxicity (Oral) Category 1 or 2 (Fatal if swallowed)4-Aminopyridine is classified as H300 (Fatal if swallowed).[1][3]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)5-Amino-2-methylpyridine is classified as H311 (Toxic in contact with skin).[8]
Acute Toxicity (Inhalation) Potentially Category 3 (Toxic if inhaled)Aminopyridines can be readily absorbed and are toxic by inhalation of dust/vapors.[2][9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aminopyridines are known skin irritants.[1][9]
Serious Eye Damage Category 1 or 2 (Causes serious eye damage/irritation)Aminopyridines are known to cause severe eye irritation or damage.[1][8][9]

Waste Characterization & Segregation: The Foundation of Safe Disposal

Proper disposal begins at the point of generation. Due to its chemical nature and high potential toxicity, 5-Ethyl-2-methylpyridin-4-amine waste must be classified and handled as hazardous waste .

Regulatory Context: Pyridine and its derivatives are explicitly listed under U.S. Environmental Protection Agency (EPA) regulations. Pyridine is assigned the hazardous waste code U196 .[10] Furthermore, spent solvents containing pyridine may fall under the F005 waste code.[11] This regulatory framework mandates a "cradle-to-grave" management approach, making meticulous handling and documentation essential.

Protocol for Waste Segregation: The core principle is isolation . Never mix 5-Ethyl-2-methylpyridin-4-amine waste with other waste streams.

  • Establish a Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste streams containing this compound. This includes pure unused compound, contaminated labware (pipette tips, vials), and contaminated PPE.

  • Chemical Incompatibility—Avoid Violent Reactions: This compound is a basic amine. It must be stored separately from:

    • Acids and Acid Halides: Contact can cause a vigorous, exothermic neutralization reaction.[12][13]

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[7]

    • Isocyanates, Halogenated Organics, Peroxides: These are also noted as incompatible with pyridine derivatives.[13]

  • Aqueous vs. Organic Waste: If generating both aqueous and organic waste streams containing this compound, collect them in separate, clearly labeled containers. Do not mix.

Spill & Decontamination Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For a Small Spill (Solid or Liquid):

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described in Section 1.

  • Contain & Absorb:

    • If Liquid: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels as the primary absorbent.

    • If Solid: Gently cover the spill to prevent dust from becoming airborne. Avoid dry sweeping.

  • Collect Waste: Carefully scoop the absorbed material or solid into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Documentation: Record the spill and cleanup procedure in your laboratory logbook.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's EHS or emergency response team from a safe location.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Provide Information: Be prepared to provide the compound name and any available hazard information to the emergency responders.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for accumulating waste for collection by your institution's EHS department.

Experimental Workflow: Waste Collection

  • Container Selection:

    • Select a container that is chemically compatible with pyridine and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.

    • The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.

  • Waste Labeling (At Point of Generation):

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must include the words "Hazardous Waste" .

    • List all chemical constituents by their full name (e.g., "5-Ethyl-2-methylpyridin-4-amine," "Methanol"). Do not use abbreviations or formulas.

    • Indicate the approximate percentage of each constituent.

    • Include the name of the principal investigator and the laboratory location.

  • Waste Accumulation:

    • Keep the waste container closed at all times except when adding waste. This is a critical regulatory and safety requirement to prevent the release of vapors.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from incompatible materials.[12]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Requesting Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace) or is no longer needed, submit a chemical waste collection request to your institution's EHS department.

    • Ensure all label information is accurate and complete before the scheduled pickup.

Final Disposal Method: The ultimate disposal of 5-Ethyl-2-methylpyridin-4-amine will be managed by a licensed hazardous waste facility. The standard and most effective method for this class of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like oxides of nitrogen.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste management from generation to disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Facility Operations A Waste Generation (e.g., unused reagent, contaminated items) B Is this 5-Ethyl-2-methylpyridin-4-amine or contaminated with it? A->B C Segregate as Hazardous Aminopyridine Waste B->C Yes D Select Compatible & Labeled Waste Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Container Full or Waste No Longer Generated? E->F F->E No G Submit Chemical Waste Collection Request to EHS F->G Yes H EHS Collects Waste from Laboratory G->H I Consolidation & Manifesting for Off-site Disposal H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision workflow for the safe disposal of 5-Ethyl-2-methylpyridin-4-amine waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. Retrieved from [Link]

  • Fisher Scientific. (2005, January 20). Material Safety Data Sheet: 4-aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PYRIDINE - EPA OSC Response. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, September). Public Health Statement Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, March). Aminopyridines. Retrieved from [Link]

  • RSC Publishing. (2024, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Ethyl-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5350-64-1 | Formula: C₈H₁₂N₂ | MW: 136.19 g/mol [1][2]

Executive Hazard Assessment

Status: High-Risk Intermediate Primary Threat: Irreversible Eye Damage (H318) & Acute Toxicity.[2]

Handling 5-Ethyl-2-methylpyridin-4-amine requires a shift from standard "lab safety" to a containment-first mindset .[2] Unlike simple buffers, aminopyridines are potent organic bases that can cause rapid, irreversible corneal opacity and are harmful if swallowed (H302) or absorbed.[2]

The Golden Rule: Treat this compound as a "sensitizing corrosive."[2] Your PPE strategy must prevent all contact, not just mitigate splashes.[2]

The Barrier Strategy: PPE Specifications

Standard lab coats and safety glasses are insufficient for this compound due to its potential for severe eye damage (H318).[2]

A. Hand Protection (The "Double-Shell" Protocol)

Aminopyridines can permeate standard thin nitrile.[2] Use a double-gloving method to create a breakthrough buffer.[2]

LayerMaterialThicknessFunction
Inner Nitrile (Examination Grade)4-5 milTactile sensitivity; protects skin from sweat/outer glove friction.[2]
Outer High-Grade Nitrile or Laminate >8 milPrimary chemical barrier.[2] Change every 60 mins or immediately upon splash.
  • Why? Pyridine derivatives are organic solvents/bases that can swell rubber.[2] Double gloving provides a "visual indicator" gap—if the outer glove swells or discolors, the inner glove buys you time to doff safely.[2]

B. Eye & Face Protection (Critical)

Mandatory: Chemical Splash Goggles (Indirect Vented).[2]

  • Prohibited: Safety glasses (even with side shields).[2]

  • Reasoning: The H318 hazard classification indicates risk of serious eye damage.[2] Vapors or dust from amine salts can bypass safety glasses.[2]

  • High-Volume Handling: If handling >10g or heating the substance, add a Face Shield over the goggles to protect the neck and face from projectile splashes.[2]

C. Respiratory Protection[2][3][4][5][6][7][8][9][10][11]
  • Solid/Powder Handling: NIOSH-approved N95 or P100 particulate respirator (if outside a fume hood, though hood use is preferred).[2]

  • Solution Handling: If dissolved in organic solvents (e.g., DCM, Methanol), use a half-face respirator with Organic Vapor (OV) cartridges.[2]

D. Body Protection[2][3][4][5][9][10]
  • Standard: Chemical-resistant lab coat (buttoned to the neck).[2]

  • Enhanced: If handling solutions, wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat cuff.[2]

Engineering Controls & Operational Workflow

Requirement: All open handling must occur inside a certified Chemical Fume Hood.[2][3]

Operational Workflow Diagram

The following diagram outlines the safe movement of the chemical through the laboratory ecosystem.

G Storage Storage (Cool, Dry, Locked) Weighing Weighing Station (Inside Hood/Enclosure) Storage->Weighing Transport in Secondary Container Reaction Reaction Vessel (Fume Hood) Weighing->Reaction Add to Solvent (Avoid Dust) Waste Waste Disposal (Segregated) Weighing->Waste Contaminated consumables Quench Quench/Workup (Neutralization) Reaction->Quench Complete Conversion Quench->Waste Aq/Org Separation

Figure 1: Operational workflow ensuring containment from storage to disposal.

Emergency Response Protocols

Immediate action mitigates permanent damage.[2]

A. Ocular Exposure (The 10-Second Rule)

If the substance enters the eye, the pH change can cause damage instantly.[2]

  • Sprint to the eyewash station.

  • Force eyelids open and flush for 15 full minutes .

  • Do not stop to remove contact lenses immediately; flush over them, then remove if possible.[2]

  • Seek Medical Attention: Ophthalmic evaluation is required for H318 substances.[2]

B. Spill Management Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid ActionS Cover with wet paper towel to prevent dust Solid->ActionS ActionL Cover with Absorbent Pads (Vermiculite/Sand) Liquid->ActionL Clean Double Bag Waste Label 'Toxic/Corrosive' ActionS->Clean ActionL->Clean

Figure 2: Decision logic for spill containment based on physical state.

Waste Disposal & Deactivation

Never dispose of aminopyridines down the drain.[2][3] They are toxic to aquatic life and can disrupt municipal water treatment bacteria.[2]

Disposal Streams
Waste TypeClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: 5-Ethyl-2-methylpyridin-4-amine (Toxic/Irritant)"
Liquid Waste Basic Organic"Organic Waste (Basic) - Contains Aminopyridines"
Contaminated Sharps Bio/Chem HazardStandard Sharps Container (Do not recap needles)
Cleaning Glassware[2]
  • Rinse 1: Rinse glassware with a dilute acid (e.g., 1M HCl) to protonate the amine, making it water-soluble and less volatile.[2]

  • Rinse 2: Ethanol or Acetone rinse.[2]

  • Final Wash: Standard detergent and water.[2]

  • Collect Rinses: All initial acid/solvent rinses must go into the Liquid Waste container, not the sink.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227181: 5-Ethyl-2-methylpyridin-4-amine.[2] Retrieved from [2]

  • Biosynth. Safety Data Sheet: 5-Ethyl-2-methylpyridin-4-amine (CAS 5350-64-1).[2] Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from [2]

  • Ansell Chemical Protection Guide. Permeation & Degradation Database (Amines/Pyridines). Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.